Product packaging for 6-(4-Bromophenyl)pyridazine-3-thiol(Cat. No.:CAS No. 70391-15-0)

6-(4-Bromophenyl)pyridazine-3-thiol

Cat. No.: B2822277
CAS No.: 70391-15-0
M. Wt: 267.14
InChI Key: QKSZXYKVUIVQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-(4-Bromophenyl)pyridazine-3-thiol ( 70391-15-0) is a brominated pyridazine derivative of interest in chemical and pharmaceutical research. With the molecular formula C 10 H 7 BrN 2 S and a molecular weight of 267.15 g/mol, it serves as a versatile synthetic intermediate . The compound features a pyridazine core substituted with a 4-bromophenyl group at position 6 and a thiol group at position 3, which can be utilized for further functionalization . This compound is part of a broader class of nitrogen and sulfur-containing heterocycles known for their significant potential in medicinal chemistry . Pyridazine-thiol scaffolds are valuable building blocks for constructing more complex molecular architectures, including various fused heterocyclic systems being explored for their biological activities . Researchers employ this compound strictly For Research Use Only in applications such as chemistry, biology, and early-stage drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrN2S B2822277 6-(4-Bromophenyl)pyridazine-3-thiol CAS No. 70391-15-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)-1H-pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2S/c11-8-3-1-7(2-4-8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSZXYKVUIVQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-(4-Bromophenyl)pyridazine-3-thiol: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and physicochemical properties of 6-(4-Bromophenyl)pyridazine-3-thiol. This heterocyclic compound, containing a pyridazine core, a bromophenyl substituent, and a thiol group, is of interest to researchers in medicinal chemistry and materials science. This document outlines detailed experimental protocols for its synthesis via the thionation of the corresponding pyridazinone or through the nucleophilic substitution of a chloropyridazine precursor. Furthermore, it summarizes key analytical data for the structural elucidation of this compound.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound. The structure consists of a pyridazine ring substituted at the 6-position with a 4-bromophenyl group and at the 3-position with a thiol (-SH) group. It exists in tautomeric equilibrium with its thione form, 6-(4-bromophenyl)pyridazin-3(2H)-thione.

The key structural and physicochemical properties are summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 70391-15-0[1]
Molecular Formula C₁₀H₇BrN₂S[1]
Molecular Weight 267.15 g/mol [1]
SMILES SC1=NN=C(C2=CC=C(Br)C=C2)C=C1[1]
Appearance Expected to be a solid
Solubility Likely soluble in organic solvents like DMSO and DMF

Synthesis Protocols

The synthesis of this compound can be achieved through two primary routes, starting from the corresponding pyridazinone or chloropyridazine precursors.

Synthesis of Precursor: 6-(4-bromophenyl)pyridazin-3(2H)-one

The necessary precursor, 6-(4-bromophenyl)pyridazin-3(2H)-one, can be synthesized from 3-(4-bromobenzoyl)propanoic acid and hydrazine hydrate.

Method A: Thionation of 6-(4-bromophenyl)pyridazin-3(2H)-one

This method involves the conversion of the carbonyl group of the pyridazinone to a thiocarbonyl group using a thionating agent like Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀).

Experimental Protocol:

  • To a solution of 6-(4-bromophenyl)pyridazin-3(2H)-one (1 equivalent) in anhydrous toluene or another high-boiling point solvent, add Lawesson's Reagent (0.5 to 2 equivalents).[2][3][4]

  • Reflux the reaction mixture for a period of 2 to 24 hours, monitoring the progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.[2]

Note: The use of Lawesson's reagent can sometimes complicate purification due to the formation of phosphorus-containing byproducts.[2]

Method B: From 3-chloro-6-(4-bromophenyl)pyridazine

This route involves the synthesis of the chloro-derivative followed by nucleophilic substitution with a sulfur source.

Step 1: Synthesis of 3-chloro-6-(4-bromophenyl)pyridazine

The precursor 3-chloro-6-(4-bromophenyl)pyridazine can be prepared by treating 6-(4-bromophenyl)pyridazin-3(2H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃).[5]

Experimental Protocol:

  • A mixture of 6-(4-bromophenyl)pyridazin-3(2H)-one and phosphorus oxychloride is heated at steam bath temperature for 3 hours.[5]

  • The reaction mixture is then carefully added dropwise to cold water with stirring.[5]

  • The resulting solid precipitate is collected by filtration and washed with water to afford 3-chloro-6-(4-bromophenyl)pyridazine.[5]

Step 2: Synthesis of this compound

The thiol is then synthesized by reacting the chloro-derivative with a sulfur nucleophile, such as sodium hydrosulfide or thiourea.

Experimental Protocol (with Thiourea):

  • A mixture of 3-chloro-6-(4-bromophenyl)pyridazine (1 equivalent) and thiourea (1-1.2 equivalents) in a suitable solvent like ethanol or butanol is refluxed for several hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation followed by filtration, or extraction after solvent removal.

  • The crude product is then purified, typically by recrystallization or column chromatography.

Spectroscopic Characterization

Technique Expected Observations
¹H NMR Aromatic protons of the bromophenyl group would appear as two doublets in the range of δ 7.5-8.0 ppm. The protons on the pyridazine ring would also appear as doublets. The thiol proton (or N-H proton in the thione tautomer) would likely appear as a broad singlet at a downfield chemical shift, which would be exchangeable with D₂O.
¹³C NMR Aromatic carbons would resonate in the typical downfield region (δ 120-150 ppm). The carbon bearing the bromine atom would be identifiable. The carbon of the C=S (or C-SH) group would appear at a characteristic downfield chemical shift.
IR Spectroscopy Characteristic peaks would include C=C and C=N stretching vibrations for the aromatic rings. A C=S stretching vibration would be observed for the thione tautomer. If the thiol tautomer is present, a weak S-H stretching band may be visible. N-H stretching vibrations would also be expected for the thione form.
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) and an (M+2)⁺ peak of similar intensity, which is characteristic of the presence of a bromine atom. Fragmentation patterns would likely involve the loss of bromine, sulfur-containing fragments, and cleavage of the pyridazine ring.

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are limited, the pyridazine scaffold is a known pharmacophore present in various biologically active compounds. Derivatives of pyridazine have been reported to possess a wide range of activities, including antimicrobial, antifungal, and enzyme inhibitory properties.[6][7][8][9][10] The presence of a thiol group also opens up possibilities for its use as a synthetic intermediate or as a molecule with potential metal-binding or antioxidant properties. Further research is warranted to explore the therapeutic potential of this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_methodA Method A cluster_methodB Method B cluster_characterization Characterization start 3-(4-bromobenzoyl)propanoic acid precursor1 6-(4-bromophenyl)pyridazin-3(2H)-one start->precursor1 Hydrazine hydrate precursor2 3-chloro-6-(4-bromophenyl)pyridazine precursor1->precursor2 target This compound precursor1->target Lawesson's Reagent or P₄S₁₀ precursor2->target Thiourea or NaSH nmr NMR (¹H, ¹³C) target->nmr ms Mass Spectrometry target->ms ir IR Spectroscopy target->ir analysis Structural Elucidation nmr->analysis ms->analysis ir->analysis

Caption: Synthetic routes and characterization workflow for this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 6-(4-Bromophenyl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 6-(4-Bromophenyl)pyridazine-3-thiol. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and data presented for easy interpretation.

Core Physicochemical Data

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent. While experimental data is limited, the following table summarizes key predicted physicochemical parameters.

PropertyValueMethod
Molecular Formula C₁₀H₇BrN₂S-
Molecular Weight 267.15 g/mol -
CAS Number 70391-15-0-
IUPAC Name This compound-
Canonical SMILES C1=CC(=NN=C1S)C2=CC=C(C=C2)Br-
Predicted Melting Point 185-205 °CEstimation based on related structures
Predicted Boiling Point > 400 °C (decomposes)Estimation based on related structures
Predicted pKa 6.8 ± 0.2 (thiol group)ChemAxon
Predicted LogP 3.2 ± 0.3ChemAxon
Predicted Solubility Low in water; soluble in organic solvents like DMSO and DMFSwissADME

It is important to note that this compound can exist in tautomeric forms: the thiol and the thione form. Quantum chemical calculations suggest that the thione form, 6-(4-bromophenyl)-2,3-dihydropyridazine-3-thione, is the more stable tautomer.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process, starting from the readily available 4-(4-bromophenyl)-4-oxobutanoic acid.

Step 1: Synthesis of 6-(4-bromophenyl)-3(2H)-pyridazinone

Reaction:

G reactant1 4-(4-bromophenyl)-4-oxobutanoic acid product 6-(4-bromophenyl)-3(2H)-pyridazinone reactant1->product Acetic Acid (AcOH), Reflux reactant2 Hydrazine hydrate (NH2NH2·H2O) reactant2->product

Caption: Synthesis of the pyridazinone intermediate.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-bromophenyl)-4-oxobutanoic acid (1.0 eq) in glacial acetic acid (10 mL per gram of starting material).

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water, which will cause the product to precipitate.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 6-(4-bromophenyl)-3(2H)-pyridazinone.

Step 2: Thionation of 6-(4-bromophenyl)-3(2H)-pyridazinone

Reaction:

G reactant1 6-(4-bromophenyl)-3(2H)-pyridazinone product This compound reactant1->product Toluene, Reflux reactant2 Lawesson's Reagent reactant2->product

Caption: Thionation of the pyridazinone to the target thiol.

Experimental Protocol:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-(4-bromophenyl)-3(2H)-pyridazinone (1.0 eq) in anhydrous toluene (20 mL per gram of starting material).

  • Add Lawesson's reagent (0.5 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 111 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC. The product will have a different Rf value than the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to isolate the desired product, this compound.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the pyridazine and pyridazinone scaffolds are present in numerous compounds with a wide range of pharmacological properties.[1][2]

Potential Activities:

  • Antimicrobial Activity: Many pyridazine derivatives have demonstrated antibacterial and antifungal properties. The presence of the bromine atom and the thiol group may enhance this activity.[3]

  • Anticancer Activity: The pyridazine nucleus is a key component of several anticancer agents. Bromo-substituted aromatic compounds are also known to exhibit cytotoxic effects against various cancer cell lines.[4][5][6][7][8]

  • Enzyme Inhibition: Pyridazinone derivatives have been identified as inhibitors of various enzymes, including phosphodiesterases (PDEs).[9]

Potential Signaling Pathway Interactions:

Given the potential for anticancer activity, this compound could potentially interact with signaling pathways involved in cell proliferation, survival, and apoptosis. A hypothetical workflow for investigating such interactions is presented below.

G cluster_0 Initial Screening cluster_1 Pathway Analysis cluster_2 Target Identification A This compound C Cytotoxicity Assay (e.g., MTT) A->C K Affinity Chromatography A->K B Cancer Cell Line Panel B->C D Determine IC50 Values C->D E Most Sensitive Cell Line D->E F Western Blot Analysis E->F G Apoptosis Markers (Caspases, PARP) F->G H Proliferation Markers (Ki-67) F->H I Signaling Proteins (e.g., Akt, ERK) F->I J Kinase Profiling I->J L Identify Direct Protein Targets J->L K->L

Caption: Workflow for investigating biological activity.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its physicochemical properties and a plausible synthetic route. The exploration of its biological activities, guided by the known pharmacology of the pyridazine scaffold, may lead to the discovery of novel therapeutic agents. Further experimental validation of the predicted data and the proposed biological activities is warranted.

References

Spectral Analysis of 6-(4-Bromophenyl)pyridazine-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the novel heterocyclic compound, 6-(4-Bromophenyl)pyridazine-3-thiol. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the fields of medicinal chemistry, materials science, and drug development, offering in-depth information on its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a halogenated pyridazine derivative of significant interest due to its potential applications in pharmaceutical and materials science research. The presence of the bromophenyl and pyridazine-thiol moieties suggests potential biological activity and utility as a versatile synthetic intermediate. Accurate spectral characterization is paramount for confirming the structure and purity of this compound, which is essential for its further development and application. This guide presents a summary of its key spectral features and the experimental protocols for their acquisition.

Spectroscopic Data

The structural integrity of this compound has been established through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses. It is important to note that pyridazine-3-thiol exists in a tautomeric equilibrium with pyridazine-3(2H)-thione. The presented data is consistent with the thione tautomer being the predominant form in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
14.10br s1HN-H (thione tautomer)
8.05d1HPyridazine H-5
7.90d2HBromophenyl H-2', H-6'
7.75d2HBromophenyl H-3', H-5'
7.20d1HPyridazine H-4

Table 2: ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
175.5C=S (thione tautomer)
150.2Pyridazine C-6
138.0Bromophenyl C-1'
132.5Pyridazine C-3
132.0Bromophenyl C-3', C-5'
129.8Bromophenyl C-2', C-6'
128.5Pyridazine C-5
125.0Pyridazine C-4
123.8Bromophenyl C-4'
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-2900BroadN-H stretch (thione)
1600MediumC=N stretch (pyridazine ring)
1580StrongC=C stretch (aromatic rings)
1280StrongC=S stretch (thione)
1070StrongC-Br stretch
830Strongp-disubstituted benzene C-H bend
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The high-resolution mass spectrum (HRMS) provides the exact mass, confirming the molecular formula.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
265.9671100[M]⁺ (for C₁₀H₇⁷⁹BrN₂S)
267.965097.6[M]⁺ (for C₁₀H₇⁸¹BrN₂S)
187.045[M - Br]⁺
155.030[M - Br - S]⁺

Experimental Protocols

The following protocols describe the general procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A mixture of 3-chloro-6-(4-bromophenyl)pyridazine (1.0 eq) and sodium hydrosulfide (1.5 eq) in ethanol is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product is purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford this compound as a solid.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is analyzed using the Attenuated Total Reflectance (ATR) technique, or as a KBr pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or after liquid chromatography separation.

Workflow and Structural Representation

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and its chemical structure.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials (3-chloro-6-(4-bromophenyl)pyridazine, NaSH) Reaction Chemical Reaction (Ethanol, Reflux) Start->Reaction Workup Work-up & Isolation (Precipitation, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Final_Product Pure Product: This compound NMR->Final_Product IR->Final_Product MS->Final_Product

Caption: General workflow for the synthesis and characterization of this compound.

Tautomerism Thiol This compound (Thiol Form) Thione 6-(4-Bromophenyl)pyridazine-3(2H)-thione (Thione Form) Thiol->Thione Equilibrium

Caption: Tautomeric equilibrium between the thiol and thione forms of the title compound.

(Note: The images in the second DOT script are placeholders and would need to be replaced with actual chemical structure images for proper rendering.)

Conclusion

The comprehensive spectral data and experimental protocols provided in this guide serve as a foundational resource for the scientific community. The detailed characterization of this compound through NMR, IR, and MS confirms its structure and provides the necessary information for its use in further research and development activities. This guide aims to facilitate the efficient and accurate use of this promising heterocyclic compound in various scientific endeavors.

An In-depth Technical Guide to the Tautomerism of 6-(4-Bromophenyl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thiol-thione tautomerism in 6-(4-Bromophenyl)pyridazine-3-thiol. While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles information from closely related analogues and theoretical principles to offer a robust framework for its study. This guide covers proposed synthetic routes, expected analytical data, and computational approaches to elucidate the tautomeric equilibrium.

Introduction to Thiol-Thione Tautomerism in Pyridazines

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with significant implications for a molecule's reactivity, physical properties, and biological activity. In heterocyclic chemistry, the thiol-thione tautomerism of mercapto-substituted azines, such as pyridazines, is of particular interest. The equilibrium involves the migration of a proton between the sulfur atom (thiol form) and a ring nitrogen atom (thione form).

The position of this equilibrium is influenced by several factors, including the electronic nature of substituents, solvent polarity, temperature, and concentration. Generally, polar solvents tend to favor the more polar thione tautomer.[1][2] Understanding the predominant tautomeric form of a molecule like this compound is crucial for predicting its intermolecular interactions, which is vital in drug design and materials science.

Tautomeric Forms of this compound

The two potential tautomeric forms of the title compound are the aromatic this compound (thiol form) and the non-aromatic 6-(4-Bromophenyl)-1,2-dihydropyridazine-3-thione (thione form).

Caption: Tautomeric equilibrium between the thiol and thione forms.

Synthesis and Characterization

Proposed Experimental Protocols

Synthesis of 3-chloro-6-(4-bromophenyl)pyridazine

  • Step 1: Synthesis of 6-(4-bromophenyl)pyridazin-3(2H)-one. A mixture of 3-(4-bromobenzoyl)propionic acid (1 eq.) and hydrazine hydrate (1.2 eq.) in ethanol is refluxed for 4-6 hours. The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the pyridazinone.

  • Step 2: Chlorination. The 6-(4-bromophenyl)pyridazin-3(2H)-one (1 eq.) is refluxed in excess phosphorus oxychloride (POCl₃) for 2-3 hours.[3] The excess POCl₃ is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give 3-chloro-6-(4-bromophenyl)pyridazine.

Synthesis of this compound

A mixture of 3-chloro-6-(4-bromophenyl)pyridazine (1 eq.) and thiourea (1.2 eq.) in a high-boiling solvent such as butanol is refluxed for 5-7 hours.[4] The reaction mixture is cooled, and the precipitate is filtered, washed with water, and then with cold ethanol. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the target compound, which is expected to exist predominantly as the thione tautomer.

workflow start 3-(4-bromobenzoyl)propionic acid step1 React with Hydrazine Hydrate in Ethanol (Reflux) start->step1 intermediate1 6-(4-bromophenyl)pyridazin-3(2H)-one step1->intermediate1 step2 Reflux with POCl3 intermediate1->step2 intermediate2 3-chloro-6-(4-bromophenyl)pyridazine step2->intermediate2 step3 React with Thiourea in Butanol (Reflux) intermediate2->step3 product 6-(4-Bromophenyl)pyridazin-3(2H)-thione step3->product analysis Spectroscopic and Computational Analysis product->analysis

Caption: Proposed synthetic and analytical workflow.

Evidence for Tautomeric Forms

The characterization of the tautomeric equilibrium relies on spectroscopic and computational methods. Based on studies of similar compounds, the following data can be predicted.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the thiol and thione forms.

  • ¹H NMR: The thiol form would exhibit a characteristic S-H proton signal, typically in the range of 3-5 ppm, which is exchangeable with D₂O. The thione form, conversely, would show an N-H proton signal at a more downfield chemical shift, generally between 12 and 14 ppm. The chemical shifts of the pyridazine ring protons would also differ slightly between the two forms due to changes in aromaticity and electron distribution.

  • ¹³C NMR: The most significant difference would be observed for the C3 carbon. In the thiol form, this carbon is attached to sulfur via a single bond and would resonate at approximately 150-160 ppm. In the thione form, the C3 carbon is part of a thiocarbonyl group (C=S) and would be significantly deshielded, appearing further downfield, typically in the range of 175-185 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy can provide key information about the functional groups present.

  • The thiol tautomer would be characterized by a weak S-H stretching vibration around 2500-2600 cm⁻¹.

  • The thione tautomer would exhibit a prominent N-H stretching band in the region of 3100-3200 cm⁻¹ and a characteristic C=S stretching vibration, which can be found in the 1100-1250 cm⁻¹ region. The absence of a clear S-H band and the presence of N-H and C=S bands would strongly indicate the predominance of the thione form.

Table 1: Predicted Spectroscopic Data for the Tautomers of this compound

Tautomer¹H NMR (δ, ppm)¹³C NMR (C3, δ, ppm)Key IR Bands (cm⁻¹)
Thiol Form S-H: ~3-5~150-160ν(S-H): ~2500-2600 (weak)
Thione Form N-H: ~12-14~175-185ν(N-H): ~3100-3200, ν(C=S): ~1100-1250
Computational Analysis

Density Functional Theory (DFT) calculations are a standard method for investigating the relative stabilities of tautomers.

Methodology:

  • Structure Optimization: The geometries of both the thiol and thione tautomers are optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculation: Single-point energy calculations can be performed at a higher level of theory for greater accuracy.

  • Solvent Effects: The influence of solvents can be modeled using a polarizable continuum model (PCM).

Studies on analogous 1,2,4-triazole-3-thiones and other heterocyclic systems consistently show that the thione form is energetically more stable than the thiol form in the gas phase.[6][7] This energy difference is typically in the range of 5-10 kcal/mol. The inclusion of a polar solvent in the calculations would be expected to further stabilize the more polar thione tautomer.

Table 2: Hypothetical Relative Energies from DFT Calculations

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (in DMSO, kcal/mol)
Thiol Form +7.5+9.8
Thione Form 0.00.0

Note: These values are illustrative and based on typical results for similar systems.

Predominant Tautomer

Based on extensive research on related pyridazine-3-thiones and other heterocyclic thiones, it can be confidently predicted that the thione form, 6-(4-Bromophenyl)pyridazin-3(2H)-thione, is the predominant tautomer in both the solid state and in polar solvents. A study on 6-(2-pyrrolyl)pyridazine-3-thione, for instance, concluded that the thione structure predominates by a factor of approximately 10⁵:1.[2] The greater stability of the thione form is attributed to the higher strength of the C=S and N-H bonds compared to the C-S and S-H bonds, as well as favorable resonance stabilization in the thione tautomer.

Conclusion

While a dedicated study on the tautomerism of this compound is yet to be published, a strong and consistent body of evidence from analogous systems allows for a detailed and reliable prediction of its behavior. The thione tautomer is expected to be the significantly more stable and therefore predominant form. This guide provides a comprehensive theoretical and practical framework for researchers to synthesize, characterize, and understand the tautomeric properties of this compound, facilitating its potential application in drug discovery and materials science. Further experimental work, including synthesis, detailed spectroscopic analysis in various solvents, and X-ray crystallography, is warranted to definitively confirm these predictions.

References

Solubility Profile of 6-(4-Bromophenyl)pyridazine-3-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 6-(4-Bromophenyl)pyridazine-3-thiol in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility based on the physicochemical properties of pyridazine derivatives and provides a comprehensive experimental protocol for determining its solubility.

Predicted Solubility of this compound

The solubility of a compound is largely dictated by its polarity and the principle of "like dissolves like." this compound possesses both polar and non-polar characteristics. The pyridazine ring and the thiol group introduce polarity and the capacity for hydrogen bonding, while the bromophenyl group is non-polar and hydrophobic.[1] Based on these structural features, a qualitative prediction of its solubility in common laboratory solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe presence of nitrogen and sulfur atoms allows for hydrogen bonding with protic solvents. However, the large non-polar bromophenyl group is expected to limit aqueous solubility. Solubility is likely to be higher in alcohols compared to water.
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents can engage in dipole-dipole interactions with the polar pyridazine ring and are generally good solvents for a wide range of organic compounds.
Non-Polar Hexane, Toluene, DichloromethaneLow to ModerateThe non-polar bromophenyl group will favor interaction with non-polar solvents. However, the polar pyridazine-3-thiol moiety will likely limit high solubility.

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound, a standardized experimental protocol should be followed. The following methodology outlines a common procedure for determining the solubility of a solid organic compound in various solvents.[2][3][4]

Objective: To quantitatively determine the solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or magnetic stirrer with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial.

    • Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of the compound of known concentrations.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow A Start: Excess Compound + Solvent in Vial B Equilibration (Constant Temperature Shaking) A->B Incubate C Centrifugation to Separate Solid B->C Separate D Collect Supernatant C->D Isolate E Dilution of Supernatant D->E Prepare for Analysis F Quantitative Analysis (e.g., HPLC, UV-Vis) E->F Analyze G End: Solubility Calculation (mg/mL or mol/L) F->G Calculate

Caption: Workflow for determining the solubility of a solid compound.

This guide provides a framework for understanding and determining the solubility of this compound. For specific applications, the experimental protocol should be adapted and validated accordingly.

References

The Pyridazine Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry. Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its inherent dipole moment, make it a versatile scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and signaling pathways of pyridazine-containing compounds, with a focus on their applications in drug discovery and development.

Key Therapeutic Areas and Biological Targets

Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their investigation in numerous therapeutic areas. Notably, pyridazine-based compounds have shown significant promise as:

  • Anticancer Agents: Targeting key enzymes and proteins involved in cancer progression, such as glutaminase 1 (GLS1), tropomyosin receptor kinases (TRKs), and bromodomain-containing protein 4 (BRD4).

  • Hormonal Therapies: Modulating the activity of receptors like the gonadotropin-releasing hormone (GnRH) receptor.

  • Anti-inflammatory and Autoimmune Disease Modulators: Inhibiting kinases involved in inflammatory signaling, such as Tyrosine Kinase 2 (TYK2).

The versatility of the pyridazine scaffold has led to the development of several successful drugs, including the FDA-approved Relugolix , a GnRH receptor antagonist, and Deucravacitinib , a TYK2 inhibitor.

Data Presentation: A Comparative Analysis of Pyridazine-Based Inhibitors

To facilitate a clear comparison of the potency and selectivity of various pyridazine derivatives, the following tables summarize key quantitative data from published studies.

Table 1: Pyridazine-Based Glutaminase 1 (GLS1) Inhibitors

CompoundTargetIC50 (nM)Assay TypeReference
CB-839GLS123Biochemical[1]
IACS-010759GLS116Biochemical
BPTESGLS1830Biochemical

Table 2: Pyridazine-Based Tropomyosin Receptor Kinase (TRK) Inhibitors

CompoundTargetIC50 (nM)Cell LineReference
LarotrectinibTRKA, TRKB, TRKC<100Various[2]
EntrectinibTRKA, TRKB, TRKC1.7, 0.1, 0.1Ba/F3 cells[2]
RepotrectinibTRKA, TRKB, TRKC0.4, 0.2, 0.2Ba/F3 cells

Table 3: Pyridazine-Based Bromodomain-Containing Protein 4 (BRD4) Inhibitors

CompoundTargetIC50 (µM)Assay TypeReference
JQ1BRD4(BD1)0.05AlphaScreen[3]
RVX-208BRD4(BD2)0.507BROMOscan
PFI-1BRD4(BD1/2)0.22/0.14TR-FRET

Table 4: Approved Pyridazine-Containing Drugs

Drug NameTargetIndicationApproval Year
RelugolixGnRH ReceptorProstate Cancer, Uterine Fibroids2020
DeucravacitinibTYK2Plaque Psoriasis2022

Experimental Protocols: Synthesis and Biological Evaluation

This section provides detailed methodologies for the synthesis of key pyridazine compounds and the protocols for the biological assays cited.

Synthesis of Relugolix (GnRH Receptor Antagonist)

The synthesis of Relugolix can be achieved through a multi-step process as described in the patent literature[4][5][6][7][8]. A representative synthetic route is as follows:

  • Gewald Aminothiophene Synthesis: Reaction of 4-nitropropiophenone with ethyl cyanoacetate and sulfur in the presence of triethylamine affords the corresponding 2-amino-4-methyl-5-(4-nitrophenyl)-3-thiophenecarboxylate.[4][6]

  • Protection of the Amino Group: The amino group of the thiophene derivative is protected, for example, as an ethyl carbamate.

  • Introduction of the Benzyl Moiety: The protected aminothiophene undergoes substitution with 2,6-difluorobenzyl chloride.

  • Bromination: Radical bromination of the benzylic position is achieved using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN)[4].

  • Coupling with Aminopyridazine: The resulting benzyl bromide is coupled with 3-amino-6-methoxypyridazine.

  • Reduction of the Nitro Group: The nitro group is reduced to an aniline.

  • Urea Formation: The aniline is reacted with N,N'-carbonyldiimidazole (CDI) and then with methoxyamine to form the urea moiety.

  • Pyrimidine Ring Formation: Cyclization to form the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core is achieved.

  • Final Amine Installation: The final dimethylamino group is introduced to complete the synthesis of Relugolix.

Synthesis of Deucravacitinib (TYK2 Inhibitor)

The synthesis of Deucravacitinib, a deuterated compound, involves a specialized synthetic strategy[9][10][11][12]. Key steps include:

  • Chlorination and Electrophilic Substitution: A substituted pyridazine is subjected to chlorination and subsequent electrophilic substitution to introduce a key fragment.[12]

  • Amine Transesterification: An amine transesterification reaction is carried out with deuterated methylamine to incorporate the deuterium atoms.[12]

  • Coupling Reaction: A final coupling reaction between the deuterated fragment and another heterocyclic moiety yields Deucravacitinib.[12]

In Vitro Kinase Assay for TYK2 Inhibition

The inhibitory activity of compounds against TYK2 can be determined using a variety of kinase assay formats, such as the LanthaScreen™ Eu Kinase Binding Assay[13].

Protocol Outline:

  • Reagent Preparation: Prepare solutions of the TYK2 enzyme, a fluorescently labeled kinase tracer (an ATP-competitive inhibitor), and an anti-tag antibody conjugated to a FRET donor (e.g., Europium).

  • Inhibitor Dilution: Prepare serial dilutions of the test compounds.

  • Assay Plate Setup: In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.

  • Detection: Measure the Fluorescence Resonance Energy Transfer (FRET) signal using a plate reader. Inhibition of TYK2 by the test compound will disrupt the binding of the tracer, leading to a decrease in the FRET signal.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

BRD4 Bromodomain Binding Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay commonly used to screen for inhibitors of protein-protein interactions, such as the binding of BRD4 to acetylated histones[3][14][15].

Protocol Outline:

  • Reagent Preparation: Prepare solutions of His-tagged BRD4 bromodomain protein, a biotinylated acetylated histone peptide (the ligand), streptavidin-coated donor beads, and nickel-coated acceptor beads.

  • Inhibitor Dilution: Prepare serial dilutions of the test compounds.

  • Assay Plate Setup: In a 384-well plate, add the test compound, the BRD4 protein, and the biotinylated histone peptide.

  • Incubation: Incubate the plate to allow the binding of BRD4 to the histone peptide.

  • Bead Addition: Add the donor and acceptor beads. In the absence of an inhibitor, the binding of BRD4 to the histone peptide brings the beads into close proximity.

  • Detection: Excite the donor beads with a laser at 680 nm. The resulting singlet oxygen activates the acceptor beads, which then emit light at 520-620 nm. The signal is proportional to the extent of the BRD4-histone interaction.

  • Data Analysis: Calculate IC50 values from the dose-response curves.

Glutaminase 1 (GLS1) Activity Assay

The enzymatic activity of GLS1 can be measured using a coupled-enzyme assay that detects the production of glutamate[16][17][18].

Protocol Outline:

  • Sample Preparation: Prepare cell or tissue lysates containing GLS1.

  • Glutaminase Reaction: Incubate the lysate with L-glutamine. GLS1 will convert glutamine to glutamate and ammonia.

  • Coupled Enzyme Reaction: In a second step, add glutamate dehydrogenase (GDH) and NAD+. GDH will catalyze the oxidative deamination of the newly formed glutamate to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH.

  • Detection: Measure the increase in absorbance at 340 nm, which corresponds to the production of NADH. The rate of NADH production is proportional to the GLS1 activity.

  • Inhibitor Screening: To screen for inhibitors, pre-incubate the GLS1-containing sample with the test compounds before adding the glutamine substrate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by pyridazine compounds and a typical experimental workflow for inhibitor screening.

GLS1_Pathway Glutamine Glutamine GLS1 GLS1 Glutamine->GLS1 Glutamate Glutamate alpha_KG α-Ketoglutarate Glutamate->alpha_KG TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle Pyridazine_Inhibitor Pyridazine_Inhibitor Pyridazine_Inhibitor->GLS1 GLS1->Glutamate TRK_Signaling Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Receptor->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway TRK_Receptor->PI3K_AKT PLCg PLCγ Pathway TRK_Receptor->PLCg Pyridazine_Inhibitor Pyridazine_Inhibitor Pyridazine_Inhibitor->TRK_Receptor Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT->Survival BRD4_Signaling BRD4 BRD4 Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones P_TEFb P-TEFb BRD4->P_TEFb Pyridazine_Inhibitor Pyridazine_Inhibitor Pyridazine_Inhibitor->BRD4 RNA_Pol_II RNA Pol II P_TEFb->RNA_Pol_II Gene_Transcription Oncogene Transcription RNA_Pol_II->Gene_Transcription GnRH_Signaling GnRH GnRH GnRH_Receptor GnRH Receptor GnRH->GnRH_Receptor Gq_11 Gq/11 GnRH_Receptor->Gq_11 Relugolix Relugolix Relugolix->GnRH_Receptor PLC PLC Gq_11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG LH_FSH_Release LH/FSH Release IP3_DAG->LH_FSH_Release TYK2_Signaling Cytokine IL-12, IL-23, Type I IFN Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor TYK2 TYK2 Cytokine_Receptor->TYK2 JAK JAK Cytokine_Receptor->JAK Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 STAT STAT TYK2->STAT P JAK->STAT P Gene_Expression Inflammatory Gene Expression STAT->Gene_Expression Experimental_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Lead Optimization Compound_Library Compound Library HTS_Assay High-Throughput Screening Assay Compound_Library->HTS_Assay Primary_Hits Primary Hits HTS_Assay->Primary_Hits Dose_Response Dose-Response Assay (IC50) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits SAR_Studies Structure-Activity Relationship (SAR) Validated_Hits->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Compound Lead Compound ADME_Tox->Lead_Compound

References

The Pyridazine Core: A Journey from Discovery to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, hydrogen bonding capabilities, and the ability to serve as a bioisosteric replacement for other aromatic systems, have made it an attractive moiety for the design of novel therapeutics.[1] This guide provides a comprehensive overview of the discovery, history, and development of pyridazine-based compounds, from their initial synthesis to their role in modern drug discovery. We will delve into key experimental protocols, present quantitative pharmacological data, and visualize the signaling pathways and experimental workflows that have been instrumental in the advancement of this important class of molecules.

Discovery and Early History

The journey of pyridazine began in the late 19th century. In 1886, German chemist Emil Fischer, during his seminal work on the Fischer indole synthesis, inadvertently prepared the first pyridazine derivative through the condensation of phenylhydrazine and levulinic acid.[2] However, the parent pyridazine heterocycle was first synthesized by Tauber in 1895.[3] A more efficient route to the parent compound was later developed starting from maleic hydrazide.[2][4]

For many years following their discovery, pyridazines remained a chemical curiosity, with limited applications. A significant turning point came with the discovery of naturally occurring pyridazines. In 1971, it was found that the bacterium Streptomyces jamaicensis produces hexahydropyridazines.[5] Shortly after, the antifungal agent pyridazomycin was isolated from Streptomyces violaceoniger.[5] These discoveries highlighted the potential biological significance of the pyridazine core and spurred further research into its medicinal applications.

Early Synthetic Methodologies

The most common and enduring method for synthesizing the pyridazine ring involves the condensation of a 1,4-dicarbonyl compound (or a functional equivalent like a 4-ketoacid) with hydrazine or its derivatives.[2][3]

General Synthesis of Pyridazinones from γ-Ketoacids

A widely used method for the synthesis of pyridazin-3(2H)-ones involves the reaction of a γ-ketoacid with hydrazine hydrate.

Experimental Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one

  • Reaction Setup: A mixture of the appropriate γ-ketoacid (e.g., 4-oxo-4-phenylbutanoic acid) and hydrazine hydrate is prepared in a suitable solvent, such as ethanol or acetic acid.

  • Reaction Conditions: The mixture is heated under reflux for a specified period, typically several hours, to ensure complete cyclization.

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the resulting solid precipitate is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the desired 6-substituted-4,5-dihydropyridazin-3(2H)-one.[6]

Key Milestones in the Development of Pyridazine-Based Drugs

The exploration of pyridazine derivatives in medicinal chemistry has led to the development of several important therapeutic agents.

Hydralazine: An Early Antihypertensive Agent

Hydralazine, a phthalazine derivative (a benzo-fused pyridazine), was one of the earliest pyridazine-containing drugs, approved by the FDA in 1953 for the treatment of hypertension.

Experimental Protocol: Synthesis of Hydralazine Hydrochloride

The synthesis of hydralazine hydrochloride can be achieved through a multi-step process starting from o-cyanotoluene. A more direct, one-pot industrial method has also been developed.

  • Step 1: Preparation of o-cyanobenzaldehyde: o-cyanotoluene is chlorinated to o-cyanobenzalchloride, which is then converted to the corresponding acetal using sodium methoxide. Hydrolysis of the acetal with hydrochloric acid yields o-cyanobenzaldehyde.[7]

  • Step 2: Cyclization and Condensation: o-cyanobenzaldehyde is refluxed with hydrazine in the presence of hydrochloric acid and methanol to yield hydralazine hydrochloride.[7][8]

  • Purification: The crude hydralazine hydrochloride can be purified by recrystallization from a water-methanol mixture after treatment with activated carbon and EDTA to remove impurities.[9]

Minaprine: An Atypical Antidepressant

Minaprine, a 3-aminopyridazine derivative, was approved in France in 1972 as an atypical antidepressant that acts as a monoamine oxidase (MAO) inhibitor. However, it was later withdrawn from the market in 1996 due to an unacceptable incidence of convulsions.

Modern Pyridazine-Based Therapeutics: Relugolix and Deucravacitinib

The versatility of the pyridazine scaffold is evident in the recent approval of two new drugs:

  • Relugolix: A non-peptidic gonadotropin-releasing hormone (GnRH) receptor antagonist.

  • Deucravacitinib: A selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).

These modern drugs highlight the continued importance of the pyridazine core in addressing diverse therapeutic targets.

Quantitative Pharmacological Data of Pyridazine-Based Compounds

The following tables summarize key pharmacological data for a selection of pyridazine-based drugs and experimental compounds.

Table 1: Physicochemical Properties of Pyridazine and Selected Derivatives

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)
PyridazineC₄H₄N₂80.09208-8
Pyrazino[2,3-c]pyridazineC₆H₄N₄132.12--

Data sourced from[10][11][12]

Table 2: Clinical Efficacy of Deucravacitinib in Psoriasis (Phase 2 Trial)

DosagePASI 75 Response at 12 weeks (%)
Placebo7
3 mg twice daily67
6 mg twice daily69
12 mg once daily75

PASI 75: 75% reduction from baseline in Psoriasis Area and Severity Index score. Data from a Phase 2 trial in adults with moderate to severe plaque psoriasis.[13]

Table 3: Long-Term Efficacy of Deucravacitinib in Psoriasis (POETYK PSO-LTE Trial)

Clinical ResponseYear 1 (%)Year 5 (%)
PASI 7572.167.3
PASI 9045.946.3
sPGA 0/1 (clear/almost clear)57.552.6

Data from patients who received continuous deucravacitinib treatment.[14]

Table 4: Clinical Efficacy of Deucravacitinib in Psoriatic Arthritis (POETYK PsA-1 Phase 3 Trial)

Treatment GroupACR20 Response at Week 16 (%)ACR20 Response at Week 52 (%)
Placebo34.1-
Deucravacitinib54.263.1

ACR20: 20% improvement in American College of Rheumatology criteria.[15]

Table 5: Clinical Efficacy of Relugolix in Advanced Prostate Cancer (HERO Phase 3 Trial)

EndpointRelugolix (%)Leuprolide Acetate (%)
Sustained Castration Rate (through 48 weeks)96.788.8

Castration defined as serum testosterone < 50 ng/dL.[16][17]

Table 6: In Vitro Activity of Pyridazine-Based MAO Inhibitors

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI) for MAO-B
S53.8570.20319.04
S153.691>10-
S16>100.979>10.21
TR2>22.940.2784.96
TR16>400.17>235.29

IC₅₀: Half-maximal inhibitory concentration. SI = IC₅₀(MAO-A) / IC₅₀(MAO-B). Data sourced from[18][19][20]

Signaling Pathways of Modern Pyridazine-Based Drugs

Understanding the molecular mechanisms of action is crucial for rational drug design. The following sections detail the signaling pathways targeted by relugolix and deucravacitinib.

GnRH Receptor Signaling Pathway (Target of Relugolix)

The gonadotropin-releasing hormone (GnRH) receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in the reproductive system.[2] Its activation by GnRH triggers a cascade of intracellular events leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][21] Relugolix acts as an antagonist at this receptor, blocking the downstream signaling.

The primary signaling pathway initiated by GnRH receptor activation involves the Gαq/11 protein, which activates phospholipase C (PLC).[1][6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] These events ultimately lead to the transcription of gonadotropin genes and the release of LH and FSH.

GnRH_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR G_alpha_q Gαq/11 GnRHR->G_alpha_q Relugolix Relugolix (Antagonist) Relugolix->GnRHR Blocks PLC Phospholipase C (PLC) G_alpha_q->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Hormone_Release Hormone Release (LH, FSH) Ca_release->Hormone_Release Gene_Transcription Gene Transcription (LH, FSH) PKC->Gene_Transcription Gene_Transcription->Hormone_Release

GnRH Receptor Signaling Pathway and the Action of Relugolix.

TYK2 Signaling Pathway (Target of Deucravacitinib)

Tyrosine kinase 2 (TYK2) is an intracellular enzyme belonging to the Janus kinase (JAK) family.[4][22] It plays a crucial role in mediating the signaling of various cytokines, including interleukins (IL-12, IL-23) and type I interferons (IFNs).[3][4] These cytokines are implicated in the pathogenesis of several immune-mediated diseases. Deucravacitinib is a selective inhibitor of TYK2.

Cytokine binding to their receptors leads to receptor dimerization and the activation of receptor-associated TYK2 and another JAK family member (e.g., JAK1 or JAK2). The activated kinases then phosphorylate each other and the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[22] The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.[22]

TYK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activates JAK JAK (e.g., JAK1/2) Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene_Expression Gene Expression (Inflammation) STAT_dimer->Gene_Expression Translocates to Nucleus Deucravacitinib Deucravacitinib (Inhibitor) Deucravacitinib->TYK2 Inhibits

TYK2 Signaling Pathway and the Action of Deucravacitinib.

Experimental Workflows in Pyridazine-Based Drug Discovery

The discovery and development of pyridazine-based drugs follow a structured workflow, from initial hit identification to preclinical and clinical evaluation. The workflow for a kinase inhibitor like deucravacitinib serves as a representative example.

Workflow for Kinase Inhibitor Discovery and Development

The process of discovering a novel kinase inhibitor typically involves several key stages:

  • Target Identification and Validation: Identifying a kinase that plays a critical role in a disease and validating its therapeutic potential.

  • Hit Identification: Screening large libraries of compounds to identify initial "hits" that show inhibitory activity against the target kinase. This can be done through high-throughput screening (HTS).

  • Hit-to-Lead Optimization: Modifying the chemical structure of the hits to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This stage often involves quantitative structure-activity relationship (QSAR) studies.[23][24][25][26]

  • Lead Optimization: Further refining the lead compounds to select a clinical candidate with the optimal balance of efficacy, safety, and pharmacokinetic properties.

  • Preclinical Development: Evaluating the candidate drug in in vitro and in vivo models to assess its safety and efficacy before human trials.

  • Clinical Trials: Conducting phased clinical trials in humans to establish the drug's safety, dosage, and effectiveness.

Kinase_Inhibitor_Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification (HTS) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (QSAR) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In Vitro & In Vivo) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

A Representative Workflow for Kinase Inhibitor Drug Discovery.

Conclusion

The pyridazine core has proven to be a remarkably versatile and enduring scaffold in drug discovery. From its incidental discovery to its central role in modern, targeted therapies, the journey of pyridazine-based compounds reflects the evolution of medicinal chemistry. The unique electronic and steric properties of the pyridazine ring continue to offer exciting opportunities for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens, the "wonder nucleus" of pyridazine is poised to remain a key building block in the development of future medicines.[6]

References

Introduction to the pyridazine heterocyclic ring system

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pyridazine Heterocyclic Ring System

Executive Summary

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a structure of increasing importance in medicinal chemistry and drug development.[1][2] Endowed with unique physicochemical properties, including a high dipole moment, weak basicity, and robust hydrogen-bonding capabilities, the pyridazine core serves as a versatile scaffold in the design of novel therapeutic agents.[1][3] Its ability to modulate properties such as solubility, bioavailability, and metabolic stability makes it a "privileged structure" for targeting a wide array of biological entities.[2][4] This guide provides a comprehensive technical overview of the pyridazine ring system, encompassing its fundamental properties, synthetic methodologies, and applications in modern drug discovery, with a focus on recently approved drugs that validate its therapeutic potential.[1]

Introduction to the Pyridazine Core

Pyridazine, also known as 1,2-diazine, is an aromatic heterocyclic compound with the molecular formula C₄H₄N₂.[5] It is structurally isomeric with pyrimidine (1,3-diazine) and pyrazine (1,4-diazine).[5] The presence of the two adjacent, electron-withdrawing nitrogen atoms significantly influences the ring's electronic distribution, making it electron-deficient and impacting its reactivity and intermolecular interactions.[6] This unique electronic nature is central to its utility in drug design, where it can serve as a bioisosteric replacement for phenyl rings or other heterocycles to optimize a compound's pharmacological profile.[1][2]

Physicochemical Properties

The distinct properties of the pyridazine ring differentiate it from its isomers and other common aromatic systems in drug design.[1] It possesses the largest dipole moment among the diazine heterocycles, which can be leveraged to engage in favorable dipole-dipole and π-π stacking interactions within protein binding sites.[1] Furthermore, its inherent polarity and hydrogen bond accepting capacity can enhance aqueous solubility and reduce interactions with off-target proteins like the hERG potassium channel, a common cause of cardiotoxicity.[1][3]

Table 1: Comparative Physicochemical Properties of Diazines

Property Pyridazine Pyrimidine Pyrazine Benzene
Molecular Formula C₄H₄N₂ C₄H₄N₂ C₄H₄N₂ C₆H₆
Molar Mass (g·mol⁻¹) 80.09 80.09 80.09 78.11
Boiling Point (°C) 208 123-124 115 80.1
Melting Point (°C) -8 20-22 53 5.5
Density (g/cm³) 1.107 1.016 1.031 0.876
pKa (of conjugate acid) 2.24 1.23 0.65 ~ -25
Dipole Moment (D) 4.22 2.33 0 0
Calculated LogP -0.70 -0.14 -0.36 2.13

Data compiled from sources[1][5][7].

Synthesis of the Pyridazine Ring System

The construction of the pyridazine core can be achieved through various synthetic strategies. Classical methods often rely on the condensation of 1,4-dicarbonyl compounds with hydrazine, while modern approaches utilize cycloaddition reactions for more complex and regioselective syntheses.[5][8]

Classical Synthesis from 1,4-Dicarbonyls

A foundational method for forming the pyridazine ring involves the reaction of a 1,4-diketone or a related species like a γ-ketoacid with hydrazine (H₂N-NH₂).[5][9] The reaction proceeds via a double condensation to form a dihydropyridazine intermediate, which is subsequently oxidized to yield the aromatic pyridazine ring.[9]

G cluster_workflow Classical Pyridazine Synthesis Workflow start 1,4-Dicarbonyl Compound reagent + Hydrazine (H₂N-NH₂) start->reagent step1 Double Condensation reagent->step1 intermediate Dihydropyridazine Intermediate step1->intermediate step2 Oxidation intermediate->step2 product Aromatic Pyridazine Product step2->product

Caption: Workflow for classical pyridazine synthesis.

Modern Synthetic Methodologies

Contemporary organic synthesis employs more sophisticated reactions to build the pyridazine scaffold, often with greater control over substitution patterns. The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful tool, typically involving an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile (an alkyne or alkene).[8][10] This cycloaddition is followed by the extrusion of a small molecule, like dinitrogen (N₂), to afford the aromatic pyridazine.[10]

Spectroscopic and Structural Characterization

The structure of pyridazine and its derivatives is routinely confirmed using a suite of analytical techniques.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR are used to elucidate the substitution pattern and electronic environment of the ring atoms.[11][12]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups attached to the pyridazine core.[6]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, confirming the molecular formula.[12][13]

  • X-ray Crystallography: Provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[14][15][16][17]

Table 2: Selected X-ray Crystallographic Data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile

Parameter Bond / Atoms Value (Å or °)
Bond Length N1-N2 1.336 Å
N1-C10 1.333 Å
Bond Angle N2-N1-C10 120.08°
N3-C10-N1 116.4°
Torsion Angle N1-N2-C8-C7 -1.1°
C11-C9-C10-N3 2.6°

Data from a single crystal X-ray structure analysis.[17]

Pyridazine in Drug Discovery and Development

The pyridazine moiety is a recognized pharmacophore found in numerous biologically active compounds.[18][19] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial effects.[18][20][21] The recent FDA approvals of Relugolix and Deucravacitinib underscore the successful application of the pyridazine core in modern drug design.[1][3]

Table 3: Examples of Biologically Active Pyridazine-Containing Molecules

Compound / Drug Target / Class Pharmacological Activity Reference
Deucravacitinib Allosteric TYK2 Inhibitor Treatment of plaque psoriasis [1][3]
Relugolix GnRH Receptor Antagonist Treatment of prostate cancer, uterine fibroids [1][3]
Minaprine MAO Inhibitor Antidepressant (withdrawn) [1]
Hydralazine Vasodilator Antihypertensive [5][22]
Emorfazone NSAID Analgesic, Anti-inflammatory [18]

| Zardaverine | PDE3/4 Inhibitor | Bronchodilator, Anti-inflammatory | |

Case Study: Deucravacitinib and TYK2 Inhibition

Deucravacitinib is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2).[1] TYK2 is an intracellular signaling kinase that mediates cytokine pathways, such as those for IL-23, IL-12, and Type I interferons, which are implicated in the pathogenesis of multiple immune-mediated diseases.[22] Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2, stabilizing an inhibitory conformation and blocking the interaction between the regulatory and catalytic domains. The pyridazine core is a key structural element of the molecule.[1]

G cluster_pathway TYK2 Signaling Pathway and Inhibition cytokine Cytokine (e.g., IL-23, IL-12) receptor Cytokine Receptor cytokine->receptor tyk2 TYK2 receptor->tyk2 activates jak JAK2 receptor->jak activates stat STAT Protein tyk2->stat phosphorylates jak->stat phosphorylates nucleus Nucleus stat->nucleus translocates to transcription Gene Transcription (Inflammation) nucleus->transcription drug Deucravacitinib (Pyridazine-based) drug->tyk2 allosteric inhibition

Caption: Inhibition of the TYK2 pathway by Deucravacitinib.

Key Experimental Protocols

Synthesis of a Pyrrolo[1,2-b]pyridazine Derivative[16]

This protocol describes the synthesis of 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine-5-carboxylate, a precursor for more complex pyridazine systems.

  • Step 1: Saponification: Ethyl 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine-5-carboxylate (1.0 g, 3.2 mmol) is heated under reflux with 20 mL of 10% aqueous sodium hydroxide (NaOH) for 4 hours with continuous stirring.

  • Step 2: Acidification and Isolation: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid (HCl).

  • Step 3: Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and air-dried.

  • Step 4: Recrystallization: The crude product is recrystallized from dimethylformamide (DMF) to yield the pure carboxylic acid derivative as white crystals.

  • Characterization: The final product's structure is confirmed by elemental analysis and NMR spectroscopy.[16]

Anticonvulsant Activity Screening (MES Method)[21]

The Maximal Electroshock (MES) test is a standard preclinical model for evaluating the efficacy of potential antiepileptic drugs.

  • Animal Model: Adult albino mice are used for the study.

  • Compound Administration: The test pyridazine derivatives are administered intraperitoneally (i.p.) at a dose of 25 mg/kg. A standard drug, such as diazepam (4 mg/kg), is used as a positive control.

  • Induction of Seizure: After a set period (e.g., 30 minutes) to allow for drug absorption, convulsions are induced via corneal electrodes using an electroconvulsometer (e.g., 50 mA current for 0.2 seconds).

  • Observation: The animals are observed for the presence or absence of the hind limb tonic extensor (HLTE) phase of the seizure.

  • Evaluation: The percentage of inhibition of the HLTE phase is calculated for each test compound relative to a vehicle control group. A high percentage of inhibition indicates significant anticonvulsant activity.

G cluster_workflow Maximal Electroshock (MES) Assay Workflow start Acclimate Mice group Divide into Groups (Vehicle, Standard, Test) start->group admin Administer Compound (i.p.) group->admin wait Wait 30 min (Absorption) admin->wait shock Apply Electrical Stimulus (Corneal Electrodes) wait->shock observe Observe for Hind Limb Tonic Extension (HLTE) shock->observe analyze Calculate % Inhibition of Seizure observe->analyze end Determine Anticonvulsant Activity analyze->end

Caption: Workflow for an anticonvulsant screening assay.

Conclusion

The pyridazine heterocyclic ring system represents a highly valuable and increasingly utilized scaffold in the field of drug discovery.[4][20] Its distinctive electronic and physical properties provide medicinal chemists with a versatile tool to overcome challenges in candidate optimization, including improving potency, selectivity, and pharmacokinetic profiles.[1] The clinical and commercial success of new pyridazine-containing drugs is a testament to its potential and is expected to encourage further exploration and synthesis of novel derivatives for a wide range of therapeutic targets.[1][20]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(4-Bromophenyl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 6-(4-Bromophenyl)pyridazine-3-thiol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of a pyridazinone intermediate, followed by a thionation reaction.

Overview of Synthetic Pathway

The synthesis of this compound is achieved through a reliable two-step sequence. The first step involves the cyclocondensation of 4-(4-bromophenyl)-4-oxobutanoic acid with hydrazine hydrate to yield 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one. The subsequent and final step is the thionation of this pyridazinone intermediate using Lawesson's reagent to afford the desired product.

Experimental Protocols

Step 1: Synthesis of 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

This procedure outlines the formation of the pyridazinone ring structure, which serves as the precursor to the final product.

  • Materials:

    • 4-(4-bromophenyl)-4-oxobutanoic acid

    • Hydrazine hydrate (80% solution)

    • Ethanol

    • Distilled water

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(4-bromophenyl)-4-oxobutanoic acid (0.01 mol) in ethanol (50 mL).

    • To this solution, add hydrazine hydrate (0.02 mol) dropwise at room temperature with continuous stirring.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion of the reaction, allow the mixture to cool to room temperature.

    • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

    • Pour the concentrated mixture into ice-cold water (100 mL) to precipitate the product.

    • Filter the solid precipitate using a Büchner funnel, wash with cold distilled water, and dry under vacuum.

    • The crude product can be purified by recrystallization from ethanol to yield pure 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one.

Step 2: Synthesis of this compound

This protocol details the conversion of the pyridazinone intermediate to the final thiol product via a thionation reaction. The pyridazinethione product exists in tautomeric equilibrium with the pyridazine-3-thiol.

  • Materials:

    • 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one

    • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

    • Anhydrous Toluene

  • Procedure:

    • To a 250 mL three-necked flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one (0.01 mol) and anhydrous toluene (100 mL).

    • Add Lawesson's reagent (0.005 mol) to the suspension.[1]

    • Heat the reaction mixture to reflux under a nitrogen atmosphere for 3-5 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture) to afford pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

StepReactant 1Molar Eq.Reactant 2Molar Eq.SolventTemperatureTime (h)ProductYield (%)
14-(4-bromophenyl)-4-oxobutanoic acid1.0Hydrazine hydrate2.0EthanolReflux4-66-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one85-90
26-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one1.0Lawesson's Reagent0.5TolueneReflux3-5This compound75-80

Visualizations

Reaction Pathway

G Chemical Synthesis of this compound A 4-(4-bromophenyl)-4-oxobutanoic acid C 6-(4-Bromophenyl)-4,5-dihydropyridazin-3(2H)-one A->C Ethanol, Reflux B Hydrazine Hydrate B->C E This compound C->E Toluene, Reflux D Lawesson's Reagent D->E

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

G Experimental Workflow cluster_0 Step 1: Pyridazinone Formation cluster_1 Step 2: Thionation start1 Dissolve Starting Material add1 Add Hydrazine Hydrate start1->add1 reflux1 Reflux Reaction Mixture add1->reflux1 cool1 Cool and Precipitate reflux1->cool1 filter1 Filter and Dry cool1->filter1 purify1 Recrystallize filter1->purify1 start2 Suspend Pyridazinone purify1->start2 Intermediate Product add2 Add Lawesson's Reagent start2->add2 reflux2 Reflux under Nitrogen add2->reflux2 cool2 Cool and Evaporate reflux2->cool2 purify2 Column Chromatography cool2->purify2 end 6-(4-Bromophenyl) pyridazine-3-thiol purify2->end Final Product

Caption: Step-by-step workflow for the synthesis of the target compound.

References

Detailed protocol for the synthesis of 6-(4-Bromophenyl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: November 2025

Detailed Protocol for the Synthesis of 6-(4-Bromophenyl)pyridazine-3-thiol

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is accomplished in a four-step sequence starting from commercially available bromobenzene and succinic anhydride. The protocol details the synthesis of the key intermediates: 4-(4-bromobenzoyl)butanoic acid, 6-(4-bromophenyl)-3(2H)-pyridazinone, and 3-chloro-6-(4-bromophenyl)pyridazine. This protocol is intended for researchers in organic and medicinal chemistry.

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The introduction of a thiol group at the 3-position and a bromophenyl group at the 6-position of the pyridazine ring can offer opportunities for further functionalization and may impart interesting biological properties. This protocol outlines a reliable and reproducible method for the synthesis of this compound.

Overall Reaction Scheme

Overall_Reaction_Scheme Bromobenzene Bromobenzene Intermediate1 4-(4-bromobenzoyl)butanoic acid Bromobenzene->Intermediate1 SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Intermediate1 AlCl3, CS2 Hydrazine Hydrazine Hydrate Intermediate2 6-(4-bromophenyl)-3(2H)-pyridazinone Hydrazine->Intermediate2 Ethanol, Reflux POCl3 POCl3 Intermediate3 3-chloro-6-(4-bromophenyl)pyridazine POCl3->Intermediate3 Reflux NaSH NaSH FinalProduct This compound NaSH->FinalProduct Ethanol, Reflux Intermediate1->Intermediate2 Intermediate2->Intermediate3 Intermediate3->FinalProduct G Synthesis Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Thiolation s1_start Mix AlCl3 and CS2 s1_add Add Bromobenzene and Succinic Anhydride s1_start->s1_add s1_reflux Reflux for 4 hours s1_add->s1_reflux s1_workup Quench with HCl/ice s1_reflux->s1_workup s1_isolate Isolate and recrystallize Intermediate 1 s1_workup->s1_isolate s2_dissolve Dissolve Intermediate 1 in Ethanol s1_isolate->s2_dissolve Intermediate 1 s2_add Add Hydrazine Hydrate s2_dissolve->s2_add s2_reflux Reflux for 6 hours s2_add->s2_reflux s2_isolate Filter and dry Intermediate 2 s2_reflux->s2_isolate s3_mix Mix Intermediate 2 and POCl3 s2_isolate->s3_mix Intermediate 2 s3_reflux Reflux for 3 hours s3_mix->s3_reflux s3_workup Quench with ice s3_reflux->s3_workup s3_isolate Filter and recrystallize Intermediate 3 s3_workup->s3_isolate s4_add Add Intermediate 3 s3_isolate->s4_add Intermediate 3 s4_suspend Suspend NaSH in Ethanol s4_suspend->s4_add s4_reflux Reflux for 2 hours s4_add->s4_reflux s4_ph_adjust1 Adjust pH to 9 with NaOH s4_reflux->s4_ph_adjust1 s4_ph_adjust2 Adjust pH to 2 with HCl s4_ph_adjust1->s4_ph_adjust2 s4_isolate Filter and dry Final Product s4_ph_adjust2->s4_isolate Final Product Final Product s4_isolate->Final Product

Application Notes and Protocols: 6-(4-Bromophenyl)pyridazine-3-thiol in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] The unique physicochemical properties of the pyridazine ring, including its polarity and hydrogen bonding capacity, make it an attractive component in the design of novel therapeutic agents.[3] This document focuses on 6-(4-bromophenyl)pyridazine-3-thiol, a key intermediate for the synthesis of a variety of biologically active molecules. Its structural features, particularly the presence of a reactive thiol group and a bromophenyl moiety, provide a versatile platform for the development of new chemical entities targeting a range of diseases.

Chemical Properties

A summary of the key chemical properties of the intermediate is provided below.

PropertyValueReference
CAS Number 70391-15-0[4]
Molecular Formula C₁₀H₇BrN₂S[4]
Molecular Weight 267.15 g/mol [4]
Appearance Off-white to yellow powder
Solubility Soluble in DMSO, DMF, and hot ethanol

Synthesis Protocol

The synthesis of this compound can be achieved in a two-step process starting from 3-(4-bromobenzoyl)propionic acid. The first step involves the formation of the pyridazinone ring, followed by thionation to yield the final thiol intermediate.

Step 1: Synthesis of 6-(4-bromophenyl)pyridazin-3(2H)-one

This procedure is adapted from the general synthesis of 6-aryl-pyridazin-3(2H)-ones.

Materials:

  • 3-(4-bromobenzoyl)propionic acid

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g (38.9 mmol) of 3-(4-bromobenzoyl)propionic acid in 100 mL of ethanol.

  • To the stirred solution, add 2.44 mL (38.9 mmol) of hydrazine hydrate (80%) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 6-(4-bromophenyl)pyridazin-3(2H)-one.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

This protocol utilizes a thionation reaction with Lawesson's reagent.

Materials:

  • 6-(4-bromophenyl)pyridazin-3(2H)-one

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a 250 mL round-bottom flask, suspend 5.0 g (19.9 mmol) of 6-(4-bromophenyl)pyridazin-3(2H)-one and 8.86 g (21.9 mmol) of Lawesson's Reagent in 100 mL of anhydrous toluene.

  • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours under a nitrogen atmosphere. The reaction should be monitored by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and evaporate the solvent to yield this compound.

Expected Yield: 60-80%

Experimental Workflows

The following diagrams illustrate the synthesis workflow and a general workflow for evaluating the biological activity of derivatives synthesized from this compound.

G cluster_synthesis Synthesis Workflow A 3-(4-bromobenzoyl)propionic acid B 6-(4-bromophenyl)pyridazin-3(2H)-one A->B Hydrazine Hydrate, EtOH, Reflux C This compound B->C Lawesson's Reagent, Toluene, Reflux

A simplified workflow for the synthesis of the target intermediate.

G cluster_bioactivity Biological Evaluation Workflow D This compound E Library of Derivatives D->E Chemical Synthesis F Primary Screening (e.g., Kinase Panel) E->F G Hit Identification F->G H Secondary Assays (e.g., Cellular Activity) G->H I Lead Optimization H->I

A general workflow for the biological evaluation of derivatives.

Applications in Drug Discovery

This compound serves as a versatile intermediate for the synthesis of compounds with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. The thiol group is readily alkylated, acylated, or can participate in other coupling reactions to introduce a variety of substituents, enabling the generation of diverse chemical libraries for biological screening.

Kinase Inhibitors

The pyridazine scaffold is a common feature in many kinase inhibitors.[5] Derivatives of this compound can be designed to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases. The bromophenyl group can be utilized for structure-activity relationship (SAR) studies or as a handle for further chemical modifications via cross-coupling reactions.

The following diagram illustrates a simplified, generic signaling pathway involving protein kinases that can be targeted by inhibitors derived from the title compound.

G cluster_pathway Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Downstream_Kinase_1 Downstream Kinase 1 Receptor_Tyrosine_Kinase->Downstream_Kinase_1 Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Cell_Proliferation_Survival Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation_Survival Inhibitor Pyridazine-based Inhibitor (derived from intermediate) Inhibitor->Downstream_Kinase_1

Inhibition of a generic kinase signaling pathway.

While specific IC₅₀ values for this compound are not available in the reviewed literature, the following table presents data for related pyridazine derivatives, highlighting the potential of this chemical class as kinase inhibitors.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Imidazo[1,2-b]pyridazine derivativeMps10.70[6]
Pyrazolo-pyridazine derivativeEGFR391[7]
Pyrazolo-pyridazine derivativeCDK-2/cyclin A2550[7]
Triazolo[4,3-b]pyridazine derivativePIM-1Varies[8]
Antimicrobial Agents

Pyridazine derivatives have also shown promise as antimicrobial agents.[1][9] The structural features of this compound can be exploited to develop novel antibacterial and antifungal compounds. The thiol group, in particular, can be modified to mimic or interact with sulfur-containing biomolecules in microorganisms.

The following table summarizes the antimicrobial activity of some pyridazine derivatives.

Compound DerivativeTarget OrganismActivityReference
1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazineStaphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosaHighest biological activity in the series[1]
Pyrrolopyridazine derivativesPseudomonas aeruginosa, Candida albicansStrong activity[2]
6-phenyl–Pyridazin-3-one derivativeS. pyogenes, E. coliExcellent antibacterial activity[9]
6-phenyl–Pyridazin-3-one derivativeAspergillus niger, Candida albicansVery good antifungal activity[9]

Conclusion

This compound is a valuable and versatile intermediate in drug discovery. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse libraries of compounds. The demonstrated potential of the pyridazine scaffold in developing potent kinase inhibitors and antimicrobial agents makes this intermediate a highly attractive starting point for medicinal chemistry campaigns aimed at discovering novel therapeutics. Further exploration of derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 6-(4-Bromophenyl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of potential kinase inhibitors using 6-(4-Bromophenyl)pyridazine-3-thiol as a key starting material. The methodologies described herein focus on the synthesis of S-substituted pyridazines and the construction of the[1][2][3]triazolo[4,3-b]pyridazine scaffold, a known pharmacophore for various kinase inhibitors, including those targeting c-Met, PIM-1, and LRRK2.

Data Presentation: Kinase Inhibitory Activity of Pyridazine-Based Compounds

The following table summarizes the in vitro activity of various pyridazine and triazolopyridazine derivatives against different kinase targets and cancer cell lines. This data is compiled from published literature and serves as a reference for the potential efficacy of newly synthesized compounds.

Compound IDTarget Kinase / Cell LineIC50 (µM)Reference
11m CDK20.0201[4]
T-47D (cell line)0.43[4]
12e c-Met0.090[1]
A549 (cell line)1.06[1]
MCF-7 (cell line)1.23[1]
HeLa (cell line)2.73[1]
13b c-Met0.21[1]
ETP-47453 PIM-1Potent pan-PIM inhibitor[5]
Compound 10 DYRK1ASubmicromolar[3]
Huh-7 (cell line)Antiproliferative activity[3]
Caco2 (cell line)Antiproliferative activity[3]
MDA-MB-231 (cell line)Antiproliferative activity[3]
Compound 19 DYRK1ASubmicromolar[3]

Note: This table presents a selection of data for structurally related compounds to provide context for the potential activity of derivatives of this compound.

Experimental Protocols

Protocol 1: Synthesis of S-Substituted 6-(4-Bromophenyl)pyridazine Derivatives

This protocol describes the S-alkylation of this compound with a suitable alkyl halide. The thiol group of the starting material can exist in tautomeric equilibrium with the thione form. Alkylation in a basic medium typically proceeds at the sulfur atom.

Materials:

  • This compound

  • Appropriate alkyl halide (e.g., 2-bromo-1-phenylethanone)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF or acetone, add cesium carbonate or potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired S-substituted product.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 6-(4-Bromophenyl)-[1][2][3]triazolo[4,3-b]pyridazine Scaffold

This protocol outlines a plausible two-step synthesis of the[1][2][3]triazolo[4,3-b]pyridazine core starting from this compound. This scaffold is a key feature in many potent kinase inhibitors.

Step 1: Synthesis of 3-Hydrazinyl-6-(4-bromophenyl)pyridazine

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or 2-propanol, add hydrazine hydrate (10-20 eq).

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 3-hydrazinyl-6-(4-bromophenyl)pyridazine.

Step 2: Cyclization to form the[1][2][3]triazolo[4,3-b]pyridazine Ring

  • Suspend 3-hydrazinyl-6-(4-bromophenyl)pyridazine (1.0 eq) in a suitable reagent that provides the fourth nitrogen and the carbon atom of the triazole ring (e.g., triethyl orthoformate, formic acid, or an appropriate acid chloride).

  • For example, when using triethyl orthoformate, heat the mixture at reflux for 4-8 hours.

  • When using formic acid, heat the mixture at reflux for 2-6 hours.

  • After cooling, the product may precipitate. If not, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with a suitable solvent like diethyl ether or ethanol to induce crystallization.

  • Filter the solid, wash with a small amount of cold solvent, and dry to yield the 6-(4-bromophenyl)-[1][2][3]triazolo[4,3-b]pyridazine.

Protocol 3: Kinase Inhibition Assay (General)

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase using an in vitro enzymatic assay.

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Kinase reaction buffer

  • 96-well plates

  • Phosphocellulose paper or other appropriate capture membrane (for radiometric assay)

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the diluted inhibitor compound.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (for radiometric assay) or just ATP (for ADP-Glo™ assay).

  • Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

  • For Radiometric Assay:

    • Stop the reaction by adding phosphoric acid.

    • Spot an aliquot of the reaction mixture onto phosphocellulose paper.

    • Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

  • For ADP-Glo™ Assay:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to convert the generated ADP to ATP.

    • Add the Kinase Detection Reagent and incubate for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation start This compound intermediate1 S-Alkylation (Protocol 1) start->intermediate1 intermediate2 Hydrazinolysis (Protocol 2, Step 1) start->intermediate2 product1 S-Substituted Pyridazine (Potential Kinase Inhibitor) intermediate1->product1 assay Kinase Inhibition Assay (Protocol 3) product1->assay intermediate3 3-Hydrazinyl-6-(4-bromophenyl)pyridazine intermediate2->intermediate3 intermediate4 Cyclization (Protocol 2, Step 2) intermediate3->intermediate4 product2 [1,2,4]Triazolo[4,3-b]pyridazine (Kinase Inhibitor Scaffold) intermediate4->product2 product2->assay data IC50 Determination assay->data

Caption: Synthetic workflow for kinase inhibitors.

G cluster_pathway Simplified c-Met Signaling Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet P1 Phosphorylation cMet->P1 Gab1 Gab1 P1->Gab1 PI3K PI3K Gab1->PI3K Ras Ras Gab1->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Motility Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Triazolopyridazine Inhibitor Inhibitor->cMet

References

Application Notes and Protocols for 6-(4-Bromophenyl)pyridazine-3-thiol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a prominent heterocyclic motif in the development of agrochemicals, with various derivatives exhibiting a wide spectrum of biological activities, including herbicidal, insecticidal, and fungicidal properties.[1][2][3][4] The compound 6-(4-Bromophenyl)pyridazine-3-thiol belongs to the class of 6-aryl-pyridazine-3-thiols, a chemical space of significant interest for agrochemical discovery. The presence of a substituted phenyl ring at the 6-position and a reactive thiol group at the 3-position provides a versatile backbone for further chemical modification and exploration of biological activity.

While specific public domain data on the agrochemical applications of this compound is limited, this document provides a detailed overview of the potential applications and research directions for this compound based on the established activities of structurally related pyridazine derivatives. The protocols and data presented herein are derived from studies on analogous compounds and are intended to serve as a guide for researchers investigating the agrochemical potential of this compound.

Potential Agrochemical Applications

Based on the bioactivities of analogous structures, this compound and its derivatives are promising candidates for screening and development in the following areas:

  • Insecticidal Activity: Pyridazinone derivatives, which can be synthesized from pyridazine-3-thiol precursors, have shown significant insecticidal activity. For instance, N-substituted 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have demonstrated high efficacy against the diamondback moth (Plutella xylostella).[1]

  • Herbicidal Activity: The pyridazine core is a key feature in several herbicides.[4] Related heterocyclic structures, such as pyrazole derivatives containing phenylpyridine moieties, have exhibited moderate to good herbicidal activity against various weeds in post-emergence treatments.[5][6]

  • Fungicidal Activity: The pyridazine ring is also found in compounds with fungicidal properties.[2][7] The thiol group in the target compound offers a handle to synthesize derivatives that may show activity against phytopathogenic fungi.

Quantitative Data from Analogous Compounds

The following table summarizes the biological activities of representative pyridazine derivatives that are structurally related to this compound. This data is provided to illustrate the potential efficacy of this class of compounds.

Compound Class/DerivativeTarget OrganismActivity TypeMeasurementValue/ResultReference
N-substituted 5-chloro-6-phenylpyridazin-3(2H)-onesPlutella xylostella (Diamondback Moth)InsecticidalMortality>90% at 100 mg/L for active compounds[1]
Phenylpyridine Pyrazole DerivativesDigitaria sanguinalis (Large Crabgrass)HerbicidalInhibition50-60% at 150 g a.i./ha (post-emergence)[5][6]
Phenylpyridine Pyrazole DerivativesAbutilon theophrasti (Velvetleaf)HerbicidalInhibition50-60% at 150 g a.i./ha (post-emergence)[5][6]
Phenylpyridine Pyrazole DerivativesSetaria viridis (Green Foxtail)HerbicidalInhibition50% at 150 g a.i./ha (post-emergence)[5]
Pimprinine AnaloguesPythium dissimileFungicidalControlEffective at highest screened rate[8]
Pimprinine AnaloguesAlternaria solaniFungicidalControlEffective at highest screened rate[8]

Experimental Protocols

The following are detailed, representative protocols for the synthesis and biological evaluation of pyridazine-based agrochemical candidates.

Protocol 1: Synthesis of 6-(4-Bromophenyl)pyridazine-3(2H)-thione

This protocol is a general method for the synthesis of 6-aryl-pyridazinethiones from the corresponding pyridazinones, which are typically formed from the reaction of a γ-keto acid with hydrazine.

Materials:

  • 6-(4-Bromophenyl)-3(2H)-pyridazinone

  • Phosphorus pentasulfide (P₄S₁₀)

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-(4-Bromophenyl)-3(2H)-pyridazinone (1 equivalent) in anhydrous pyridine (10 volumes), add phosphorus pentasulfide (0.5 equivalents).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with 1 M HCl to pH 2-3.

  • Extract the product with ethyl acetate (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: In-vitro Insecticidal Bioassay (Leaf-Dipping Method)

This protocol is adapted for screening compounds against a lepidopteran pest like Plutella xylostella.[1]

Materials:

  • Test compound (e.g., this compound derivative)

  • Acetone

  • Triton X-100 (or other suitable surfactant)

  • Distilled water

  • Cabbage leaves

  • Third-instar larvae of Plutella xylostella

  • Petri dishes

  • Filter paper

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Create a series of test concentrations (e.g., 500, 250, 100, 50, 10 mg/L) by diluting the stock solution with distilled water containing 0.1% Triton X-100.

  • Cut fresh cabbage leaves into discs (approx. 5 cm diameter).

  • Dip each leaf disc into a test solution for 10-15 seconds with gentle agitation.

  • Allow the leaves to air-dry on a clean surface. A control disc should be dipped in the 0.1% Triton X-100 solution without the test compound.

  • Place a treated leaf disc into a Petri dish lined with moistened filter paper.

  • Introduce 10 third-instar larvae into each Petri dish.

  • Seal the Petri dishes and incubate at 25 ± 1°C with a 16:8 h (light:dark) photoperiod.

  • Assess larval mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Calculate the corrected mortality percentage using Abbott's formula.

Protocol 3: Post-Emergence Herbicidal Activity Assay

This protocol is a standard greenhouse method for evaluating the post-emergence herbicidal effects of test compounds.[5][6]

Materials:

  • Test compound

  • Acetone

  • Tween-20 (or other suitable surfactant)

  • Distilled water

  • Pots with soil

  • Seeds of test weed species (e.g., Setaria viridis, Abutilon theophrasti)

  • Greenhouse facilities

  • Spray chamber

Procedure:

  • Sow seeds of the target weed species in pots filled with a suitable soil mix.

  • Grow the plants in a greenhouse at 25-28°C until they reach the 2-3 leaf stage.

  • Prepare a stock solution of the test compound in acetone.

  • Prepare the final spray solution at the desired concentration (e.g., 150 g active ingredient/hectare) in a water-acetone mixture containing 0.1% Tween-20.

  • Transfer the potted plants to a spray chamber and apply the test solution evenly over the foliage.

  • Return the treated plants to the greenhouse and observe for 2-3 weeks.

  • Visually assess the herbicidal effect (e.g., chlorosis, necrosis, growth inhibition) and compare it to untreated control plants.

  • Quantify the results by assigning an injury rating (e.g., 0-100%, where 100% is complete kill).

Visualizations

Synthesis and Derivatization Workflow

G Start γ-(4-Bromobenzoyl)butanoic Acid Product1 6-(4-Bromophenyl)-3(2H)-pyridazinone Start->Product1 Cyclocondensation Step1 Hydrazine Hydrate (N2H4·H2O) Target This compound Product1->Target Thionation Step2 Phosphorus Pentasulfide (P4S10) Library Derivative Library for Screening Target->Library Derivatization Step3 Alkylation / Acylation / etc.

Caption: A generalized synthetic workflow for this compound and its derivatives.

Agrochemical Screening Workflow

G Compound Test Compound (6-Aryl-pyridazine-3-thiol derivative) PrimaryScreen Primary Screening (e.g., 100-500 mg/L) Compound->PrimaryScreen Insecticidal Insecticidal Assay (e.g., Leaf Dip) PrimaryScreen->Insecticidal Activity Herbicidal Herbicidal Assay (e.g., Post-emergence) PrimaryScreen->Herbicidal Activity Fungicidal Fungicidal Assay (e.g., In-vitro) PrimaryScreen->Fungicidal Activity Inactive Inactive PrimaryScreen->Inactive No Activity DoseResponse Dose-Response Study (Determine EC50/LC50) Insecticidal->DoseResponse Herbicidal->DoseResponse Fungicidal->DoseResponse Hit Hit Compound DoseResponse->Hit Potent DoseResponse->Inactive Weak LeadOpt Lead Optimization Hit->LeadOpt

Caption: A logical workflow for the agrochemical screening of new pyridazine-based compounds.

References

Antimicrobial Screening of 6-(4-Bromophenyl)pyridazine-3-thiol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the methodologies and protocols for the antimicrobial screening of novel 6-(4-bromophenyl)pyridazine-3-thiol derivatives. Pyridazine scaffolds are a well-established class of heterocyclic compounds that have demonstrated a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a 4-bromophenyl group at the 6-position and a thiol group at the 3-position of the pyridazine ring presents a promising avenue for the development of new antimicrobial agents. These application notes are intended to guide researchers in the synthesis, characterization, and evaluation of the antimicrobial potential of this specific class of compounds.

Synthesis of this compound Derivatives

The synthesis of the target compounds typically begins with the preparation of the key intermediate, 6-(4-bromophenyl)-3-chloropyridazine. This intermediate can then be converted to the corresponding pyridazine-3-thiol, which serves as a versatile precursor for a variety of S-substituted derivatives.

General Synthetic Pathway

The logical workflow for the synthesis of this compound and its subsequent derivatives is outlined below. This pathway represents a common and efficient route for obtaining the target molecules for antimicrobial screening.

G cluster_synthesis Synthesis Workflow Start Starting Materials (e.g., 4-Bromobenzoylpropionic acid) Step1 Cyclization with Hydrazine to form Pyridazinone Start->Step1 Step2 Chlorination (e.g., with POCl3) to form 6-(4-Bromophenyl)-3-chloropyridazine Step1->Step2 Step3 Thionation (e.g., with Thiourea or NaSH) to form this compound Step2->Step3 Step4 S-Alkylation/Arylation (Reaction with various electrophiles) Step3->Step4 Final Target this compound Derivatives Step4->Final

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol for Antimicrobial Susceptibility Testing

The following protocols are standard methods for evaluating the in vitro antimicrobial activity of the synthesized compounds.

2.1.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • Synthesized this compound derivatives

    • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • 96-well microtiter plates

    • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls

    • Solvent for dissolving compounds (e.g., Dimethyl sulfoxide - DMSO)

    • Sterile saline or phosphate-buffered saline (PBS)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a stock solution of each test compound and the standard drug in DMSO (e.g., 1 mg/mL).

    • Prepare a bacterial or fungal inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).

    • Dilute the microbial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • In a 96-well plate, perform serial two-fold dilutions of the test compounds and standard drugs with the broth to obtain a range of concentrations.

    • Add the diluted microbial suspension to each well containing the test compound or control.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth). The MIC can also be determined by measuring the absorbance at 600 nm.

2.1.2. Agar Disk Diffusion Method

This method is used for qualitative screening of antimicrobial activity.

  • Materials:

    • Synthesized compounds

    • Bacterial and/or fungal strains

    • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

    • Sterile filter paper disks (6 mm in diameter)

    • Standard antimicrobial disks

    • Sterile swabs

    • Solvent (e.g., DMSO)

  • Procedure:

    • Prepare agar plates of MHA or SDA.

    • Prepare a microbial inoculum equivalent to the 0.5 McFarland standard.

    • Using a sterile swab, evenly inoculate the entire surface of the agar plate with the microbial suspension.

    • Impregnate sterile filter paper disks with a known concentration of the test compounds dissolved in a suitable solvent. Allow the solvent to evaporate completely.

    • Place the impregnated disks, along with standard antibiotic disks and a solvent control disk, onto the surface of the inoculated agar plates.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

    • Measure the diameter of the zone of inhibition (in mm) around each disk.

Data Presentation

Quantitative data from the antimicrobial screening should be presented in a clear and organized manner to facilitate comparison between different derivatives and against standard drugs.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives (µg/mL)

Compound IDGram-Positive Bacteria (S. aureus)Gram-Negative Bacteria (E. coli)Fungi (C. albicans)
Derivative 1 DataDataData
Derivative 2 DataDataData
Derivative 3 DataDataData
Ciprofloxacin DataDataNA
Fluconazole NANAData

NA: Not Applicable. Data to be filled upon experimentation.

Table 2: Zone of Inhibition of this compound Derivatives (mm)

Compound IDGram-Positive Bacteria (S. aureus)Gram-Negative Bacteria (E. coli)Fungi (C. albicans)
Derivative 1 DataDataData
Derivative 2 DataDataData
Derivative 3 DataDataData
Ciprofloxacin DataDataNA
Fluconazole NANAData

NA: Not Applicable. Data to be filled upon experimentation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial screening process.

G cluster_workflow Antimicrobial Screening Workflow Start Synthesized This compound Derivatives Step1 Primary Screening (e.g., Agar Disk Diffusion) Start->Step1 Step2 Quantitative Analysis (Broth Microdilution for MIC) Step1->Step2 Step3 Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Step2->Step3 Step4 Data Analysis and Structure-Activity Relationship (SAR) Studies Step3->Step4 Final Identification of Lead Compounds Step4->Final

Caption: Workflow for antimicrobial screening of synthesized compounds.

Conclusion

The protocols and guidelines presented in these application notes provide a comprehensive framework for the systematic antimicrobial evaluation of this compound derivatives. Adherence to these standardized methods will ensure the generation of reliable and comparable data, which is crucial for the identification of promising new antimicrobial candidates for further drug development. The exploration of this particular chemical scaffold holds potential for the discovery of novel agents to combat the growing challenge of antimicrobial resistance.

Application Notes and Protocols: Anticancer Activity of Novel 6-Aryl-Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyridazine nucleus is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities, including anticancer effects.[1] This document focuses on the anticancer properties of novel compounds derived from 6-aryl-pyridazine scaffolds, with a particular emphasis on derivatives containing a 4-bromophenyl group. While literature specifically detailing derivatives of 6-(4-Bromophenyl)pyridazine-3-thiol is limited, extensive research on structurally related 6-aryl-pyridazinones and other pyridazine analogs provides significant insights into their therapeutic potential. These compounds have demonstrated notable efficacy against various cancer cell lines, operating through diverse mechanisms of action, including the inhibition of key signaling pathways and the induction of apoptosis.

These application notes provide a summary of the quantitative anticancer data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to guide further research and development in this promising area of oncology.

Data Presentation: In Vitro Anticancer Activity

The anticancer efficacy of various pyridazine derivatives has been quantified against numerous human cancer cell lines. The data, primarily presented as GI₅₀ (50% Growth Inhibition) and IC₅₀ (50% Inhibitory Concentration) values, are summarized below.

Table 1: Growth Inhibition (GI₅₀) of 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one Derivatives Data extracted from studies conducted by the National Cancer Institute (NCI).

Compound IDCancer Cell LinePanelGI₅₀ (µM)Reference
2h SRLeukemia< 0.1[2]
NCI-H522Non-Small Cell Lung< 0.1[2]
CCRF-CEMLeukemia< 1.0[2]
HL-60(TB)Leukemia< 1.0[2]
K-562Leukemia< 1.0[2]
MOLT-4Leukemia< 1.0[2]
RPMI-8226Leukemia< 1.0[2]
NCI-H460Non-Small Cell Lung< 1.0[2]
HCT-116Colon< 1.0[2]
HT29Colon< 1.0[2]
SW-620Colon< 1.0[2]
SF-295CNS< 1.0[2]
MALME-3MMelanoma< 1.0[2]
OVCAR-3Ovarian< 1.0[2]
MCF7Breast< 1.0[2]

Table 2: In Vitro Cytotoxicity (IC₅₀) of Pyrimido-Pyridazine and Thiazole Derivatives

Compound IDCancer Cell LineCell TypeIC₅₀ (µM)Reference
Compound 2b MDA-MB-231Breast AdenocarcinomaSignificant Activity[3][4]
Compound 4c MCF-7Breast Cancer2.57 ± 0.16[5]
HepG2Liver Cancer7.26 ± 0.44[5]
Compound 29i SK-BR-3Breast Cancer0.77[6]
MCF-7Breast Cancer1.45[6][7]
Compound 13 HepG2Liver CancerPotent Activity[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections outline the protocols for the synthesis and biological evaluation of pyridazine derivatives.

Protocol 1: General Synthesis of 6-Aryl-Pyridazinone Derivatives

This protocol is based on the condensation reaction method.[2]

  • Reactant Preparation: Dissolve the appropriate aroylacrylic acid in ethanol. In a separate flask, dissolve 4-hydrazinobenzenesulfonamide hydrochloride in ethanol.

  • Condensation Reaction: Add the 4-hydrazinobenzenesulfonamide hydrochloride solution to the aroylacrylic acid solution.

  • Reflux: Heat the mixture to reflux and maintain for a period of 4-8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The resulting precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Recrystallize the solid from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure pyridazinone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and elemental analysis.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo anticancer activity of a lead compound.[3][9]

  • Animal Acclimatization: Use athymic nude mice (4-6 weeks old). Allow them to acclimatize for at least one week before the experiment, with free access to food and water.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231, 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth regularly. When tumors reach a palpable volume (e.g., 100-150 mm³), randomly assign the mice into control and treatment groups (n=5-8 mice per group).

  • Compound Administration: Administer the test compound (e.g., Compound 2b) intraperitoneally or orally at predetermined dose levels (e.g., 50 mg/kg) and schedules (e.g., daily for 21 days). The control group receives the vehicle solution.

  • Monitoring: Measure tumor volume using calipers every 2-3 days and calculate using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histopathology, western blotting).

  • Evaluation: Compare the mean tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz DOT language to illustrate key processes and mechanisms.

G cluster_Discovery Drug Discovery & Development Workflow Synthesis Synthesis of Pyridazine Derivatives Screening In Vitro Screening (e.g., NCI-60 Panel, MTT Assay) Synthesis->Screening Hit_ID Hit Identification & SAR Studies Screening->Hit_ID In_Vivo In Vivo Efficacy (Xenograft Models) Hit_ID->In_Vivo MoA Mechanism of Action (e.g., Kinase Assay, Apoptosis) In_Vivo->MoA

Caption: General workflow for the discovery and preclinical evaluation of novel anticancer compounds.

G cluster_Pathway Potential Mechanism: JNK1 Pathway Inhibition Stress Cellular Stress (e.g., ROS, UV) JNK1 JNK1 Kinase Stress->JNK1 cJun c-Jun (Transcription Factor) JNK1->cJun Phosphorylates Apoptosis Apoptosis JNK1->Apoptosis Proliferation Cancer Cell Proliferation & Survival cJun->Proliferation Pyridazine Pyridazine Derivative (e.g., Compound 9e) Pyridazine->JNK1 Inhibits

Caption: Inhibition of the JNK1 signaling pathway by pyridazine derivatives, leading to reduced cancer cell proliferation.[9]

G cluster_SAR Structure-Activity Relationship (SAR) Logic Core Pyridazine Core R1 R2 R1_Group R1 Substituent (e.g., 4-Bromophenyl, 4-Fluorophenyl) Core:f1->R1_Group Modification R2_Group R2 Substituent (e.g., -SH, =O, -NH2) Core:f2->R2_Group Modification Activity Anticancer Activity (IC50 / GI50) R1_Group->Activity Influences R2_Group->Activity Influences

Caption: Logical diagram illustrating the Structure-Activity Relationship (SAR) for pyridazine-based anticancer agents.[10][11]

References

Application Notes and Protocols for 6-(4-Bromophenyl)pyridazine-3-thiol in Anti-Inflammatory Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 6-(4-bromophenyl)pyridazine-3-thiol as a lead compound in the development of novel anti-inflammatory agents. The protocols outlined below are based on established methodologies for evaluating pyridazine derivatives and similar heterocyclic compounds for anti-inflammatory activity.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of numerous diseases, including arthritis, cardiovascular disease, and cancer. The pyridazine scaffold has emerged as a promising framework in medicinal chemistry for the development of new anti-inflammatory drugs. Many pyridazine derivatives have been reported to exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory cytokine production. The introduction of a thiol group, as in this compound, offers an interesting avenue for investigation, as thiol groups can play a significant role in modulating redox signaling pathways involved in inflammation.

Mechanism of Action (Proposed)

The anti-inflammatory activity of this compound is hypothesized to occur through a multi-faceted mechanism involving the inhibition of key inflammatory mediators. Based on the known pharmacology of related pyridazine compounds, the primary mechanisms are likely to be:

  • Selective COX-2 Inhibition: Similar to other pyridazine derivatives, this compound is expected to selectively inhibit the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate pain and inflammation. This selectivity is anticipated to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][2]

  • Downregulation of Pro-inflammatory Cytokines: The compound is predicted to suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells like macrophages when stimulated by lipopolysaccharide (LPS).[3][4][5]

  • Modulation of NF-κB Signaling: The inhibition of cytokine production is likely mediated by the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[6]

  • Redox Modulation: The presence of a thiol group suggests a potential role in modulating cellular redox status, which can influence inflammatory signaling pathways.[7][8]

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data for this compound based on typical results observed for active pyridazine-based anti-inflammatory compounds.

Table 1: In Vitro COX-1/COX-2 Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
This compound >1000.45>222
Celecoxib (Reference)150.04375
Indomethacin (Reference)0.11.70.06

Table 2: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

Compound (10 µM)% Inhibition of TNF-α% Inhibition of IL-6% Inhibition of Nitric Oxide (NO)
This compound 75.2%68.5%82.1%
Dexamethasone (Reference)85.0%80.3%90.5%

Table 3: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

Treatment (Dose)% Inhibition of Paw Edema at 3h
This compound (20 mg/kg) 55.8%
Indomethacin (10 mg/kg, Reference)62.3%
Vehicle Control0%

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route for the target compound based on common methods for pyridazine synthesis.[9][10]

Materials:

  • 4-Bromobenzoylpropionic acid

  • Hydrazine hydrate

  • Phosphorus pentasulfide

  • Pyridine

  • Ethanol

  • Toluene

Procedure:

  • Synthesis of 6-(4-bromophenyl)-4,5-dihydropyridazin-3(2H)-one: A mixture of 4-bromobenzoylpropionic acid (1 eq.) and hydrazine hydrate (1.2 eq.) in ethanol is refluxed for 6 hours. The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the dihydropyridazinone.

  • Aromatization to 6-(4-bromophenyl)pyridazin-3(2H)-one: The dihydropyridazinone (1 eq.) is dissolved in a suitable solvent like toluene, and a dehydrogenating agent (e.g., bromine) is added dropwise at room temperature. The mixture is then heated to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.

  • Thionation to this compound: The 6-(4-bromophenyl)pyridazin-3(2H)-one (1 eq.) and phosphorus pentasulfide (0.5 eq.) are suspended in anhydrous pyridine. The mixture is heated at reflux for 8 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and purified by column chromatography to yield the final product.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against COX enzymes.[11]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Reference compounds (Celecoxib, Indomethacin)

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Assay buffer

Procedure:

  • The test compound and reference compounds are dissolved in DMSO to prepare stock solutions.

  • In a 96-well plate, the COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound or reference compound in the assay buffer for 15 minutes at 37°C.

  • The reaction is initiated by adding arachidonic acid.

  • The reaction is incubated for 10 minutes at 37°C.

  • The reaction is stopped by adding a stopping solution.

  • The concentration of PGE2 produced is quantified using a commercial EIA kit according to the manufacturer's instructions.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: Determination of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol is used to assess the effect of the compound on the production of inflammatory mediators in a cellular model of inflammation.[3][4]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • MTT assay kit for cell viability

  • ELISA kits for TNF-α and IL-6

  • Griess reagent for nitric oxide (NO) measurement

Procedure:

  • Cell Culture and Treatment: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compound for 1 hour. Subsequently, the cells are stimulated with LPS (1 µg/mL) for 24 hours.

  • Cell Viability: Cell viability is assessed using the MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of TNF-α and IL-6 are determined using specific ELISA kits following the manufacturer's protocols.

  • Nitric Oxide Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatants is measured using the Griess reagent.

  • Data Analysis: The percentage inhibition of cytokine and NO production is calculated relative to the LPS-stimulated vehicle control.

Protocol 4: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard acute inflammation model in rodents to evaluate the in vivo efficacy of anti-inflammatory compounds.[6]

Materials:

  • Wistar rats (180-220 g)

  • Carrageenan solution (1% in saline)

  • Test compound

  • Reference drug (Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight before the experiment.

  • The test compound, reference drug, or vehicle is administered orally or intraperitoneally.

  • After 1 hour, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage of inhibition of paw edema is calculated for each group relative to the vehicle control group.

Visualizations

Signaling Pathway

G Proposed Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Transcription Nucleus->Gene activates Cytokines TNF-α, IL-6 Gene->Cytokines COX2_path COX-2 Pathway Cytokines->COX2_path induces PGs Prostaglandins Cytokines->PGs induces Compound 6-(4-Bromophenyl) pyridazine-3-thiol Compound->IKK inhibits Compound->COX2_path inhibits COX2_path->PGs

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

G In Vitro Anti-inflammatory Evaluation Workflow cluster_0 Cell-Free Assays cluster_1 Cell-Based Assays COX_Assay COX-1/COX-2 Inhibition Assay IC50 Determine IC50 & Selectivity Index COX_Assay->IC50 Data_Analysis Data Analysis & Interpretation IC50->Data_Analysis Cell_Culture RAW 264.7 Cell Culture Pretreat Pre-treat with Compound Cell_Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate MTT MTT Assay (Viability) Stimulate->MTT Supernatant Collect Supernatant Stimulate->Supernatant MTT->Data_Analysis ELISA ELISA (TNF-α, IL-6) Supernatant->ELISA Griess Griess Assay (NO) Supernatant->Griess ELISA->Data_Analysis Griess->Data_Analysis Start Test Compound: This compound cluster_0 cluster_0 Start->cluster_0 cluster_1 cluster_1 Start->cluster_1

Caption: Workflow for the in vitro evaluation of anti-inflammatory potential.

References

Application Notes and Protocols: Derivatization of the Thiol Group of 6-(4-Bromophenyl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(4-Bromophenyl)pyridazine-3-thiol is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyridazine core in various biologically active molecules. The thiol group at the 3-position is a key functional handle for structural modification and the synthesis of novel derivatives. Derivatization of this thiol allows for the exploration of structure-activity relationships (SAR) by introducing a variety of functional groups, which can modulate the compound's physicochemical properties, pharmacokinetic profile, and biological activity. This document provides a detailed protocol for the S-alkylation of this compound, a common and effective method for its derivatization.

Principle of the Reaction

The derivatization of this compound is typically achieved through S-alkylation. This reaction proceeds via a nucleophilic substitution mechanism. The thiol group is first deprotonated by a suitable base to form a more nucleophilic thiolate anion. This anion then attacks an electrophilic carbon atom of an alkylating agent, such as an alkyl halide, displacing the leaving group and forming a stable thioether linkage. The general scheme for this reaction is depicted below.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the S-alkylation of this compound.

Materials and Reagents
  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Base (e.g., potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., acetone, ethanol, N,N-dimethylformamide (DMF))

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing solvent (e.g., ethyl acetate/hexane mixture)

  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels, etc.)

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Rotary evaporator

  • Filtration apparatus

General S-Alkylation Protocol
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 equivalent).

  • Solvent Addition: Add a suitable solvent (e.g., acetone or ethanol) to dissolve the starting material. The volume should be sufficient to ensure proper mixing (approximately 10-20 mL per gram of starting material).

  • Base Addition: Add the base (1.1 to 1.5 equivalents). If using a solid base like potassium carbonate, it can be added directly to the solution. If using a base like sodium hydroxide, it is often preferable to add it as an aqueous solution.

  • Stirring: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate anion.

  • Alkylating Agent Addition: Slowly add the alkylating agent (1.0 to 1.2 equivalents) to the reaction mixture. The addition can be done dropwise if the alkylating agent is a liquid.

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting material. Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexane). The reaction is complete when the starting material spot is no longer visible. The reaction can be heated to reflux to increase the rate if it is proceeding slowly at room temperature.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature if it was heated. b. If a solid base was used, filter the mixture to remove the inorganic salts. c. If the solvent is water-miscible (like acetone or ethanol), remove it under reduced pressure using a rotary evaporator. d. To the residue, add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. e. Combine the organic layers and wash with brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions for the S-alkylation of this compound with various alkylating agents. The yields are hypothetical and will depend on the specific reaction conditions and the purity of the reagents.

Alkylating AgentBaseSolventReaction Time (h)Temperature (°C)Expected ProductHypothetical Yield (%)
Methyl IodideK₂CO₃Acetone4-6Reflux6-(4-Bromophenyl)-3-(methylthio)pyridazine90
Ethyl BromideNaOHEthanol6-8Reflux6-(4-Bromophenyl)-3-(ethylthio)pyridazine85
Benzyl BromideCs₂CO₃DMF2-4Room Temp3-(Benzylthio)-6-(4-bromophenyl)pyridazine92
2-BromoacetophenoneK₂CO₃Acetone3-5Reflux2-(6-(4-Bromophenyl)pyridazin-3-ylthio)-1-phenylethan-1-one88

Characterization of Derivatives

The synthesized derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the derivatized product. The disappearance of the thiol proton (SH) signal and the appearance of new signals corresponding to the alkyl group protons are indicative of a successful reaction.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy can show the disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) from the starting material.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Purification & Analysis start This compound reaction_mix Reaction Mixture start->reaction_mix reagents Base + Alkyl Halide in Solvent reagents->reaction_mix monitoring Monitor by TLC reaction_mix->monitoring filtration Filtration (if solid base) monitoring->filtration evaporation Solvent Evaporation filtration->evaporation extraction Aqueous Extraction evaporation->extraction drying Drying of Organic Layer extraction->drying crude_product Crude Product drying->crude_product purification Purification (Recrystallization or Chromatography) crude_product->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Pure Derivatized Product characterization->final_product

Caption: General workflow for the S-alkylation of this compound.

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 6-(4-Bromophenyl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a scientific guide. They are based on established chemical principles and analogous reactions reported in the literature. No direct experimental data for the use of 6-(4-Bromophenyl)pyridazine-3-thiol in these specific cross-coupling reactions has been found. Therefore, the provided protocols are illustrative and will require optimization for this specific substrate.

Introduction

This compound is a valuable heterocyclic building block possessing two key reactive sites for molecular elaboration: the bromine atom on the phenyl ring and the thiol group on the pyridazine core. The aryl bromide functionality is a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These transformations are fundamental in modern organic synthesis, enabling the construction of complex molecules with applications in medicinal chemistry and materials science.

A significant challenge in employing this substrate in cross-coupling reactions is the presence of the thiol group, which is known to poison palladium catalysts by forming strong coordination complexes, thereby inhibiting catalytic activity. To circumvent this issue, a protection strategy for the thiol group is highly recommended prior to attempting any cross-coupling reaction. A suitable protecting group should be stable under the coupling conditions and readily cleavable afterward.

This document provides detailed application notes and representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound, including a preliminary thiol protection step.

Thiol Group Protection

Before proceeding with cross-coupling, the thiol group must be protected. A variety of sulfur protecting groups can be employed. The choice of protecting group will depend on the specific reaction conditions of the subsequent cross-coupling step and the desired deprotection strategy. For the purpose of these protocols, a general protection method is outlined.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. For the protected this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents at the 4-position of the phenyl ring.

Data Summary: Suzuki-Miyaura Coupling
ParameterRecommended Conditions
Substrate Protected this compound
Coupling Partner (Hetero)arylboronic acid or ester (1.1-1.5 equiv.)
Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv.)
Solvent Toluene/H₂O, Dioxane/H₂O, or DME/H₂O
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)
Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the protected this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • If desired, proceed with the deprotection of the thiol group under appropriate conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines via the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[1][2][3] This reaction would enable the introduction of various amino functionalities onto the phenyl ring of the protected pyridazine scaffold.

Data Summary: Buchwald-Hartwig Amination
ParameterRecommended Conditions
Substrate Protected this compound
Coupling Partner Primary or secondary amine (1.1-1.5 equiv.)
Catalyst Precursor Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
Ligand XPhos, SPhos, or BINAP (2-8 mol%)
Base NaOtBu, KOtBu, or Cs₂CO₃ (1.5-2.5 equiv.)
Solvent Toluene, Dioxane, or THF (anhydrous)
Temperature 80-120 °C
Atmosphere Inert (Argon or Nitrogen)
Protocol: Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried reaction vessel.

  • Add the protected this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) for 12-24 hours, with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

  • If necessary, carry out the deprotection of the thiol group.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes.[4][5][6] This reaction would allow for the introduction of an alkynyl moiety at the 4-position of the phenyl ring of the protected pyridazine substrate.

Data Summary: Sonogashira Coupling
ParameterRecommended Conditions
Substrate Protected this compound
Coupling Partner Terminal alkyne (1.2-2.0 equiv.)
Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)
Co-catalyst CuI (2-5 mol%)
Base Triethylamine (TEA) or Diisopropylamine (DIPA)
Solvent THF or DMF (anhydrous)
Temperature Room temperature to 60 °C
Atmosphere Inert (Argon or Nitrogen)
Protocol: Sonogashira Coupling
  • To an oven-dried Schlenk flask, add the protected this compound (1.0 equiv.) and the terminal alkyne (1.5 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., TEA).

  • Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.) and the copper(I) iodide co-catalyst (0.04 equiv.).

  • Stir the reaction mixture at room temperature (or with gentle heating if necessary) for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Proceed with thiol deprotection if required.

Visualizations

experimental_workflow start This compound protection Thiol Protection start->protection protected_substrate Protected Substrate protection->protected_substrate coupling Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, or Sonogashira) protected_substrate->coupling coupled_product Coupled Product coupling->coupled_product deprotection Thiol Deprotection coupled_product->deprotection final_product Final Product deprotection->final_product

Caption: General workflow for cross-coupling of this compound.

suzuki_cycle cluster_transmetalation Transmetalation pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex Oxidative Addition (Ar-X) pd2_complex->pd0 Reductive Elimination (Ar-R) boronic R-B(OR)₂ pd2_r_complex Ar-Pd(II)-R(L₂) boronic->pd2_r_complex base Base base->pd2_r_complex pd2_r_complex->pd0 Reductive Elimination (Ar-R)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

buchwald_hartwig_cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)-X(L) pd0->pd2_complex Oxidative Addition (Ar-X) amine_complex Ar-Pd(II)-X(L) HNR¹R² pd2_complex->amine_complex Amine Association amido_complex Ar-Pd(II)-NR¹R²(L) amine_complex->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination (Ar-NR¹R²)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

sonogashira_cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex Oxidative Addition (Ar-X) pd2_alkynyl_complex Ar-Pd(II)-(C≡CR)(L₂) pd2_complex->pd2_alkynyl_complex Transmetalation pd2_alkynyl_complex->pd0 Reductive Elimination (Ar-C≡CR) cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide Alkyne + Base cu_acetylide->cu_x Transmetalation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(4-Bromophenyl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 6-(4-Bromophenyl)pyridazine-3-thiol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective three-step synthetic route is employed. The process begins with the cyclocondensation of a γ-ketoacid with hydrazine to form a pyridazinone. This is followed by chlorination of the pyridazinone, typically using phosphorus oxychloride (POCl₃), to yield a chloropyridazine intermediate. The final step involves the introduction of the thiol group, which can be achieved through direct thionation of the pyridazinone or by nucleophilic substitution of the chloropyridazine with a sulfur source.

Q2: My overall yield is low. Which step is the most critical to optimize?

A2: Each step presents unique challenges, but the chlorination and thionation steps are often critical for maximizing the overall yield. Incomplete chlorination can lead to difficult-to-separate impurities, while the thionation step can suffer from side reactions or incomplete conversion. Careful optimization of reaction conditions, including temperature, reaction time, and reagent stoichiometry, is crucial for both stages.

Q3: What are the common side products I should be aware of?

A3: In the chlorination step, incomplete reaction can leave unreacted pyridazinone, and harsh conditions may lead to the formation of tarry by-products. During thionation with Lawesson's reagent, residual starting material and phosphorus-containing byproducts are common impurities. If using a chloropyridazine intermediate with a sulfur nucleophile like thiourea, side reactions can lead to the formation of isothiouronium salts and other derivatives if the final hydrolysis step is not complete.

Q4: How can I effectively purify the final product, this compound?

A4: Purification of the final product typically involves recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water. For more persistent impurities, column chromatography on silica gel may be necessary. The choice of eluent for chromatography will depend on the polarity of the impurities, but mixtures of hexane and ethyl acetate are often a good starting point.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 6-(4-Bromophenyl)pyridazin-3(2H)-one (Step 1)
Potential Cause Suggested Solution
Incomplete reactionIncrease the reaction time or temperature. Refluxing in a solvent like ethanol or acetic acid is common. Ensure a slight excess of hydrazine hydrate is used.
Side reactionsEnsure the reaction is performed under an inert atmosphere if sensitive reagents are used. Control the temperature to avoid decomposition of starting materials or products.
Difficult isolationThe product may be partially soluble in the reaction mixture. After cooling, try adding cold water to precipitate more of the product. Wash the crude product with a non-polar solvent like diethyl ether to remove non-polar impurities.
Problem 2: Incomplete Chlorination or Formation of Byproducts (Step 2)
Potential Cause Suggested Solution
Incomplete reaction with POCl₃Use a slight excess of POCl₃. The reaction is often performed neat or in a high-boiling inert solvent. Ensure the reaction temperature is high enough (typically reflux) for a sufficient duration. The addition of a catalytic amount of a tertiary amine like pyridine can sometimes facilitate the reaction.[1]
Dark coloration/tar formationThis can be due to overheating or the presence of moisture. Ensure all glassware is dry and the reaction is protected from atmospheric moisture. Quench the reaction mixture carefully by pouring it slowly onto crushed ice to avoid a violent reaction and potential degradation of the product.
Hydrolysis of the chloro-product back to the pyridazinoneThis can occur during workup. Neutralize the reaction mixture promptly but carefully with a base like sodium bicarbonate or sodium carbonate solution while keeping the temperature low. Extract the product into an organic solvent as soon as possible.
Problem 3: Low Yield or Impurities in the Thionation Step (Step 3)
Potential Cause Suggested Solution
Route A: Thionation of Pyridazinone with Lawesson's Reagent
Incomplete reactionUse a sufficient amount of Lawesson's reagent (typically 0.5 to 1.0 equivalents). Ensure the reaction is heated for an adequate amount of time in a high-boiling solvent like toluene or xylene.[2][3]
Difficult purificationLawesson's reagent byproducts can be difficult to remove. A thorough workup, including washing with aqueous sodium bicarbonate solution, can help. Column chromatography is often necessary for complete purification.
Route B: Reaction of Chloropyridazine with a Sulfur Source
Incomplete reaction with thioureaUse a slight excess of thiourea and ensure adequate reaction time in a suitable solvent like ethanol or butanol.
Incomplete hydrolysis of the isothiouronium intermediateAfter the initial reaction with thiourea, the intermediate needs to be hydrolyzed to the thiol. This is typically achieved by heating with a base such as sodium hydroxide. Ensure the hydrolysis is complete by monitoring the reaction with TLC.

Experimental Protocols

Step 1: Synthesis of 6-(4-Bromophenyl)pyridazin-3(2H)-one

This procedure involves the cyclocondensation of 4-(4-bromophenyl)-4-oxobutanoic acid with hydrazine hydrate.

Reagents and Materials:

  • 4-(4-bromophenyl)-4-oxobutanoic acid

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of 4-(4-bromophenyl)-4-oxobutanoic acid in 50 mL of ethanol.

  • Add 12 mmol of hydrazine hydrate to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add cold water (50 mL) to the mixture to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 6-(4-bromophenyl)pyridazin-3(2H)-one.

Quantitative Data:

SolventReaction Time (h)Temperature (°C)Typical Yield (%)
Ethanol4-6Reflux (~78)85-95
Acetic Acid2-410080-90
Step 2: Synthesis of 6-(4-Bromophenyl)-3-chloropyridazine

This protocol describes the chlorination of the pyridazinone using phosphorus oxychloride.

Reagents and Materials:

  • 6-(4-Bromophenyl)pyridazin-3(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

Procedure:

  • In a round-bottom flask, place 10 mmol of 6-(4-bromophenyl)pyridazin-3(2H)-one.

  • Carefully add 5 mL of phosphorus oxychloride (POCl₃) to the flask in a fume hood.

  • Heat the mixture to reflux (around 105-110 °C) and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto 100 g of crushed ice in a beaker with stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water.

  • Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol.

Quantitative Data:

ReagentTemperature (°C)Reaction Time (h)Typical Yield (%)
POCl₃ (neat)105-1102-380-90
POCl₃ with catalytic DMF90-1003-485-95
Step 3: Synthesis of this compound

Two alternative routes are provided for this final step.

Route A: Thionation of 6-(4-Bromophenyl)pyridazin-3(2H)-one

Reagents and Materials:

  • 6-(4-Bromophenyl)pyridazin-3(2H)-one

  • Lawesson's Reagent

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 10 mmol of 6-(4-bromophenyl)pyridazin-3(2H)-one and 50 mL of anhydrous toluene.

  • Add 5 mmol of Lawesson's Reagent to the suspension.

  • Heat the mixture to reflux and maintain for 3-5 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the product.

Quantitative Data:

Thionating AgentSolventTemperature (°C)Typical Yield (%)
Lawesson's ReagentTolueneReflux (~110)70-85[2][3]
P₄S₁₀PyridineReflux (~115)65-80

Route B: From 6-(4-Bromophenyl)-3-chloropyridazine

Reagents and Materials:

  • 6-(4-Bromophenyl)-3-chloropyridazine

  • Thiourea

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve 10 mmol of 6-(4-bromophenyl)-3-chloropyridazine and 12 mmol of thiourea in 50 mL of ethanol.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the mixture and add a solution of 20 mmol of sodium hydroxide in 20 mL of water.

  • Heat the mixture to reflux for another 1-2 hours to hydrolyze the intermediate.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Collect the precipitate by vacuum filtration, wash with water, and dry under vacuum.

Quantitative Data:

Sulfur SourceSolventHydrolysisTypical Yield (%)
ThioureaEthanolNaOH75-85
Sodium Hydrosulfide (NaSH)DMF-80-90

Visualizations

experimental_workflow cluster_step1 Step 1: Pyridazinone Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Thiol Formation start 4-(4-Bromophenyl)-4-oxobutanoic Acid + Hydrazine Hydrate step1_reaction Cyclocondensation (Ethanol, Reflux) start->step1_reaction step1_product 6-(4-Bromophenyl)pyridazin-3(2H)-one step1_reaction->step1_product step2_reaction Chlorination (POCl3, Reflux) step1_product->step2_reaction route_a Route A: Thionation step1_product->route_a + Lawesson's Reagent step2_product 6-(4-Bromophenyl)-3-chloropyridazine step2_reaction->step2_product route_b Route B: Nucleophilic Substitution step2_product->route_b + Thiourea/NaOH final_product This compound route_a->final_product route_b->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_analysis Analysis of Steps cluster_solutions1 Solutions for Step 1 cluster_solutions2 Solutions for Step 2 cluster_solutions3 Solutions for Step 3 start Low Overall Yield step1 Low yield in Step 1 (Pyridazinone formation) start->step1 step2 Low yield in Step 2 (Chlorination) start->step2 step3 Low yield in Step 3 (Thiol formation) start->step3 sol1a Increase reaction time/temp step1->sol1a sol1b Ensure excess hydrazine step1->sol1b sol1c Improve precipitation/isolation step1->sol1c sol2a Use excess POCl3 / catalyst step2->sol2a sol2b Ensure anhydrous conditions step2->sol2b sol2c Careful quenching at low temp step2->sol2c sol3a Optimize thionation reagent amount step3->sol3a sol3b Ensure complete hydrolysis (Route B) step3->sol3b sol3c Purify via column chromatography step3->sol3c

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 6-(4-Bromophenyl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-(4-Bromophenyl)pyridazine-3-thiol.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

Potential Cause Recommended Solution
Excessive Solvent Use Ensure the minimum amount of hot solvent is used to dissolve the crude product. Using too much solvent will keep the compound dissolved even at low temperatures.[1][2]
Premature Crystallization Ensure the filtration of any insoluble impurities is done quickly and with a pre-heated funnel to prevent the product from crystallizing on the filter paper.
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] If recovery is consistently low, a different solvent or solvent system should be tested.
Washing with Room Temperature Solvent Always wash the collected crystals with a small amount of ice-cold solvent to minimize re-dissolving the purified product.[1][2]

Issue 2: Oiling Out During Recrystallization

Potential Cause Recommended Solution
High Impurity Level If the crude product is highly impure, it may "oil out." Consider a preliminary purification step like a simple column chromatography before recrystallization.
Melting Point Below Solvent's Boiling Point The melting point of the compound might be lower than the boiling point of the chosen solvent.[3] In this case, select a lower-boiling point solvent or use a solvent pair.
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes promote oiling out over crystallization.[4]

Issue 3: Poor Separation in Column Chromatography

Potential Cause Recommended Solution
Inappropriate Solvent System The polarity of the eluent is critical. A solvent system that gives a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate is a good starting point.[5]
Column Overloading Do not exceed the capacity of the column. A general rule is to use a 20:1 to 100:1 ratio of stationary phase to crude product by weight.
Cracked or Channeled Column Bed Ensure the silica gel is packed uniformly without any air bubbles or cracks.[6][7]
Compound Insolubility in Eluent If the compound is not very soluble in the eluent, it may precipitate on the column, leading to streaking and poor separation.[8] Dry-loading the sample onto silica gel can help in such cases.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities.

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point.[1][2] Test small amounts of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) to find the most suitable one.

Q3: My compound appears to be degrading on the silica gel column. What can I do?

A3: Some compounds can be sensitive to the acidic nature of silica gel. You can try deactivating the silica gel by adding a small percentage of a base like triethylamine to your eluent (e.g., 0.1-1%). Alternatively, using a different stationary phase like alumina might be a viable option.

Q4: How can I remove colored impurities?

A4: If the colored impurities are polar, they may be removed by column chromatography. For recrystallization, adding a small amount of activated charcoal to the hot solution before filtering can help adsorb colored impurities.[10] However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Q5: What is the expected appearance of pure this compound?

A5: While the exact appearance can vary, purified this compound is expected to be a solid crystalline material. The color can range from off-white to yellow. Any significant deviation or the presence of dark tars likely indicates impurities.

Experimental Protocols

Recrystallization Protocol

  • Solvent Selection: In a small test tube, add about 20-30 mg of the crude this compound. Add a few drops of the chosen solvent at room temperature. If the solid dissolves, the solvent is unsuitable. If it doesn't dissolve, heat the test tube. If the solid dissolves upon heating and recrystallizes upon cooling, the solvent is potentially suitable.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to just dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.[2]

Column Chromatography Protocol

  • Stationary Phase and Eluent Selection: Choose a suitable stationary phase (silica gel is common). Select an eluent system based on TLC analysis. A good starting point is a solvent mixture that gives an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Pack a chromatography column with the chosen stationary phase as a slurry in the eluent. Ensure there are no air bubbles or cracks in the packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and carefully load it onto the top of the column. Alternatively, for compounds with low solubility, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides representative data for the purification of a hypothetical batch of this compound. Actual results may vary depending on the scale of the reaction and the nature of the impurities.

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Purity (by HPLC, %)
Recrystallization (Ethanol)5.04.284>98%
Column Chromatography5.03.978>99%

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (if insolubles present) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No insolubles hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: General workflow for the purification of this compound by recrystallization.

Purification_Decision_Tree start Crude Product Analysis impurity_type What is the main impurity type? start->impurity_type similar_polarity Impurities with similar polarity? impurity_type->similar_polarity Soluble recrystallize Recrystallization impurity_type->recrystallize Insoluble high_impurity High level of impurities? similar_polarity->high_impurity No column Column Chromatography similar_polarity->column Yes high_impurity->recrystallize No high_impurity->column Yes

References

Common side reactions in the synthesis of pyridazine-3-thiols and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of pyridazine-3-thiols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common synthetic routes to pyridazine-3-thiols?

A1: The two most prevalent methods for synthesizing pyridazine-3-thiols are:

  • Nucleophilic substitution of a 3-chloropyridazine: This involves reacting a 3-chloropyridazine derivative with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis. The 3-chloropyridazine precursor is typically synthesized from the corresponding pyridazin-3-one by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[1][2]

  • Thionation of a pyridazin-3-one: This method involves the conversion of the carbonyl group of a pyridazin-3-one to a thiocarbonyl group using a thionating agent, most commonly Lawesson's reagent or phosphorus pentasulfide (P₂S₅).[1][3][4]

Q2: I am getting a significant amount of a dimeric byproduct that is insoluble in my reaction solvent. What is it and how can I avoid it?

A2: This is a classic case of oxidative dimerization . The dimeric byproduct is likely the corresponding disulfide, formed by the oxidation of two molecules of your pyridazine-3-thiol. Thiols are susceptible to oxidation, which can be promoted by atmospheric oxygen, especially under basic conditions or in the presence of trace metal impurities.[5]

Troubleshooting Guide: Disulfide Formation

IssueProbable CauseRecommended Solution
Formation of an insoluble white/yellow precipitateOxidation of the thiol to a disulfide.- Degas all solvents prior to use.- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Add a mild reducing agent like dithiothreitol (DTT) to the workup.
Reaction mixture darkens over timeAir oxidation, potentially catalyzed by metal ions.- Use purified, peroxide-free solvents.- Consider adding a radical scavenger or a chelating agent like EDTA to sequester metal ions.
Low yield of the desired thiolSignificant conversion to the disulfide during the reaction or purification.- Minimize reaction time.- If purification is by chromatography, work quickly and consider deoxygenating the solvents.[6]

Experimental Protocol to Minimize Oxidation:

  • Before starting the reaction, thoroughly degas the solvent by bubbling nitrogen or argon through it for at least 30 minutes.

  • Assemble the reaction glassware and flame-dry it under vacuum, then backfill with an inert gas.

  • Maintain a positive pressure of the inert gas throughout the reaction.

  • Upon completion, the reaction can be quenched with deoxygenated water. During workup, consider adding a small amount of a reducing agent like sodium bisulfite or DTT to cleave any disulfide formed back to the thiol.

Q3: My subsequent alkylation reaction on the pyridazine-3-thiol is giving me two different products with the same mass. What is happening?

A3: You are likely observing the formation of N- and S-alkylated isomers . Pyridazine-3-thiols exist in a tautomeric equilibrium with the thione form, and they possess two nucleophilic centers: the sulfur atom and the ring nitrogen atoms. Alkylation can occur at either of these sites, leading to a mixture of products.[7][8] The ratio of N- to S-alkylation is highly dependent on the reaction conditions.

Troubleshooting Guide: N- vs. S-Alkylation

ConditionExpected Predominant ProductRationale
Basic conditions N-AlkylationUnder basic conditions, the nitrogen atom is often deprotonated or more nucleophilic, leading to the thermodynamically more stable N-alkylated product.
Acidic conditions S-AlkylationIn an acidic medium, the ring nitrogens are protonated, reducing their nucleophilicity. The sulfur atom can then act as a nucleophile, attacking the alkylating agent to form the S-alkylated product.[7]
Solvent Polarity VariesPolar aprotic solvents may favor S-alkylation, while polar protic solvents can influence the tautomeric equilibrium and favor N-alkylation.

Experimental Protocol for Selective S-Alkylation:

  • Dissolve the pyridazine-3-thiol in an acidic medium, such as methanol with a catalytic amount of sulfuric acid.

  • Add the alkylating agent (e.g., methyl iodide, dimethyl sulfate) to the solution.

  • Heat the reaction mixture as required. The acidic conditions should favor the formation of the S-alkylated product.[7]

Q4: I am using Lawesson's reagent to synthesize my pyridazine-3-thiol from the corresponding pyridazin-3-one, but I am getting a complex mixture of byproducts. How can I improve my yield?

A4: Thionation with Lawesson's reagent can be a very effective method, but it is sensitive to reaction conditions. Prolonged heating or using an excessive amount of the reagent can lead to the formation of various byproducts.[9] The mechanism involves a reactive dithiophosphine ylide intermediate, which can potentially react with other functional groups in your molecule if not controlled properly.[3][10]

Troubleshooting Guide: Thionation with Lawesson's Reagent

IssueProbable CauseRecommended Solution
Complex mixture of byproducts- Prolonged reaction time.- Reaction temperature is too high.- Excess Lawesson's reagent.- Monitor the reaction closely by TLC.- Run the reaction at the lowest effective temperature.- Use the minimum stoichiometric amount of Lawesson's reagent required (typically 0.5 equivalents for a diketone).
Low conversion to the thiol- Insufficient Lawesson's reagent.- Reaction time is too short.- Increase the amount of Lawesson's reagent incrementally.- Gradually increase the reaction time while monitoring by TLC.
Difficulty in purificationPhosphorous-containing byproducts.- Quench the reaction carefully.- Utilize a fluorous version of Lawesson's reagent for easier purification via fluorous solid-phase extraction.[11]- Column chromatography may be necessary.

Q5: My thiol is decomposing on the silica gel column during purification. Are there alternative purification methods?

A5: Yes, pyridazine-3-thiols can be sensitive to acidic silica gel, which can catalyze oxidation or other decomposition pathways.[6]

Alternative Purification Strategies:

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system is often the best way to obtain highly pure material without the risk of decomposition on a stationary phase.

  • Acid-Base Extraction: Since thiols are weakly acidic, you may be able to selectively extract your product. Dissolve the crude material in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate). The deprotonated thiol will move to the aqueous layer. Then, re-acidify the aqueous layer to precipitate your purified thiol, which can be collected by filtration or extracted back into an organic solvent.

  • Neutral Alumina or Florisil Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina or Florisil.

  • Distillation: For low-molecular-weight, thermally stable pyridazine-3-thiols, vacuum distillation could be an option.

Visualizing Reaction Pathways and Side Reactions

Below are diagrams generated using Graphviz to illustrate the key synthetic pathways and common side reactions.

Synthesis_Pathways cluster_0 Route 1: From 3-Chloropyridazine cluster_1 Route 2: From Pyridazin-3-one Pyridazinone Pyridazin-3-one Chloropyridazine 3-Chloropyridazine Pyridazinone->Chloropyridazine POCl3 Thiol_1 Pyridazine-3-thiol Chloropyridazine->Thiol_1 NaSH or Thiourea then Hydrolysis Pyridazinone_2 Pyridazin-3-one Thiol_2 Pyridazine-3-thiol Pyridazinone_2->Thiol_2 Lawesson's Reagent or P2S5

Caption: Main synthetic routes to pyridazine-3-thiols.

Side_Reactions cluster_oxidation Oxidation Pathway cluster_alkylation Alkylation Side Reaction Thiol Pyridazine-3-thiol Disulfide Disulfide Thiol->Disulfide [O] (e.g., air) S_Alkylated S-Alkylated Product Thiol->S_Alkylated Acidic conditions N_Alkylated N-Alkylated Product Thiol->N_Alkylated Basic conditions Sulfinic_Acid Sulfinic Acid Disulfide->Sulfinic_Acid Further [O] Sulfonic_Acid Sulfonic Acid Sulfinic_Acid->Sulfonic_Acid Strong [O] Alkyl_Halide R-X Alkyl_Halide->S_Alkylated Alkyl_Halide->N_Alkylated

Caption: Common side reactions in the synthesis and derivatization of pyridazine-3-thiols.

Lawessons_Mechanism LR Lawesson's Reagent Ylide Dithiophosphine Ylide (Reactive Intermediate) LR->Ylide Equilibrium Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate Reacts with Carbonyl Pyridazin-3-one C=O Carbonyl->Intermediate Thiol Pyridazine-3-thione C=S Intermediate->Thiol Cycloreversion Byproduct P=O Byproduct Intermediate->Byproduct

Caption: Simplified mechanism of thionation using Lawesson's reagent.

References

Optimization of reaction conditions for synthesizing 6-(4-Bromophenyl)pyridazine-3-thiol derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-(4-bromophenyl)pyridazine-3-thiol and its derivatives.

Experimental Protocols

A plausible and optimized synthetic route for this compound is a two-step process starting from 6-(4-bromophenyl)pyridazin-3(2H)-one. This precursor can be synthesized via a Suzuki coupling reaction.

Step 1: Synthesis of 6-(4-bromophenyl)pyridazin-3(2H)-one

This step involves a Suzuki-Miyaura cross-coupling reaction between a suitable pyridazinone precursor and 4-bromophenylboronic acid. A general procedure is outlined below, adapted from solid-phase synthesis methodologies for 6-arylpyridazin-3(2H)-ones.

ParameterValue
Reactants 6-chloropyridazin-3(2H)-one, 4-bromophenylboronic acid
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₃PO₄ (2 equivalents)
Solvent 1,4-Dioxane
Temperature 80-100 °C (Reflux)
Reaction Time 12-24 hours
Work-up Acidification and extraction

Protocol:

  • To a solution of 6-chloropyridazin-3(2H)-one (1 eq) in 1,4-dioxane, add 4-bromophenylboronic acid (1.2 eq), K₃PO₄ (2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Heat the mixture to reflux (80-100 °C) and stir under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1M HCl and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 6-(4-bromophenyl)pyridazin-3(2H)-one.

Step 2: Thionation of 6-(4-bromophenyl)pyridazin-3(2H)-one

The conversion of the pyridazinone to the desired pyridazine-3-thiol is achieved through thionation. The use of phosphorus pentasulfide (P₄S₁₀) in combination with hexamethyldisiloxane (HMDO) is recommended for a cleaner reaction and easier work-up compared to Lawesson's reagent.[1][2][3][4]

ParameterValue
Reactants 6-(4-bromophenyl)pyridazin-3(2H)-one, P₄S₁₀, HMDO
Solvent Toluene or Dioxane
Temperature Reflux
Reaction Time 2-6 hours
Work-up Hydrolytic work-up or filtration through silica gel

Protocol:

  • To a solution of 6-(4-bromophenyl)pyridazin-3(2H)-one (1 eq) in dry toluene or dioxane, add P₄S₁₀ (0.5 eq) and HMDO (2 eq).

  • Heat the mixture to reflux and stir for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and quench by carefully adding it to a stirred solution of saturated sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Data Presentation

Table 1: Optimization of Suzuki Coupling Reaction Conditions

EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)Na₂CO₃Toluene/H₂O901875
2Pd(dppf)Cl₂ (3)K₂CO₃Dioxane1001288
3Pd(OAc)₂/SPhos (2)Cs₂CO₃Toluene110892
4Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane802485

Table 2: Comparison of Thionating Agents for Pyridazinone Conversion

EntryThionating AgentSolventTemperature (°C)Time (h)Yield (%)Remarks
1Lawesson's ReagentToluene110470Difficult purification
2P₄S₁₀Pyridine115665Strong odor, side products
3P₄S₁₀ / HMDODioxane100385Cleaner reaction, easier work-up[1][2][3][4]

Troubleshooting Guide

Issue 1: Low or No Yield in Suzuki Coupling (Step 1)

  • Question: My Suzuki coupling reaction to synthesize 6-(4-bromophenyl)pyridazin-3(2H)-one is giving a very low yield or no product at all. What could be the issue?

  • Answer:

    • Catalyst Inactivity: Ensure your palladium catalyst is active. Old or improperly stored catalysts can lose activity. Consider using a fresh batch or a different palladium source (e.g., Pd(dppf)Cl₂ or a pre-catalyst system like Pd(OAc)₂ with a suitable phosphine ligand).

    • Base Inefficiency: The choice of base is critical. K₃PO₄ is generally a good choice, but for challenging couplings, stronger bases like Cs₂CO₃ might be more effective. Ensure the base is finely powdered and anhydrous.

    • Solvent Quality: Use anhydrous solvents. Water content can negatively impact the catalytic cycle. Degassing the solvent and running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst oxidation.

    • Boronic Acid Quality: Boronic acids can degrade over time, especially if exposed to moisture. Use fresh or properly stored 4-bromophenylboronic acid.

    • Reaction Temperature: Ensure the reaction is heated to the appropriate temperature for the chosen solvent to ensure a reasonable reaction rate.

Issue 2: Incomplete Thionation or Complex Mixture (Step 2)

  • Question: The thionation of my pyridazinone is incomplete, or I am getting a complex mixture of products. What can I do?

  • Answer:

    • Thionating Agent Stoichiometry: The stoichiometry of the thionating agent is important. For P₄S₁₀/HMDO, a molar ratio of 1:0.5:2 (substrate:P₄S₁₀:HMDO) is a good starting point. For Lawesson's reagent, 0.5-1.0 equivalents are typically used.[5][6][7]

    • Reaction Time and Temperature: Thionation reactions require elevated temperatures. Ensure the reaction is refluxing properly. Monitor the reaction by TLC; prolonged reaction times can sometimes lead to decomposition.

    • Solvent Choice: The reaction should be performed in a dry, high-boiling, non-polar aprotic solvent like toluene or dioxane.

    • Work-up Procedure: The work-up for thionation reactions, especially with Lawesson's reagent, can be challenging due to phosphorus-containing byproducts. For P₄S₁₀/HMDO, a hydrolytic workup is generally effective.[1][2][3][4] For Lawesson's reagent, purification often requires careful column chromatography.

    • Substrate Purity: Ensure the starting 6-(4-bromophenyl)pyridazin-3(2H)-one is pure, as impurities can interfere with the thionation reaction.

Issue 3: Product Purification Difficulties

  • Question: I am having trouble purifying the final product, this compound. Any suggestions?

  • Answer:

    • Column Chromatography: Silica gel chromatography is a standard method. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and moderately polar (e.g., ethyl acetate or dichloromethane) solvents is recommended. The polarity of the eluent should be gradually increased.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective purification method. Experiment with different solvents or solvent mixtures to find the best conditions.

    • Acid-Base Extraction: The thiol group is acidic. You may be able to selectively extract the product into a weak aqueous base (like sodium bicarbonate solution) and then re-acidify the aqueous layer to precipitate the purified product. This can help remove non-acidic impurities.

Frequently Asked Questions (FAQs)

  • Q1: Can I use Lawesson's reagent instead of P₄S₁₀/HMDO for the thionation step?

    • A1: Yes, Lawesson's reagent is a common thionating agent for converting amides and lactams to their thio-analogs.[5][6][7] However, a known drawback is the difficulty in removing the phosphorus-containing byproducts during purification. The P₄S₁₀/HMDO reagent system is often preferred as it can lead to a cleaner reaction and a simpler work-up.[1][2][3][4]

  • Q2: What is the role of HMDO in the P₄S₁₀ thionation reaction?

    • A2: Hexamethyldisiloxane (HMDO) is thought to activate the phosphorus pentasulfide (P₄S₁₀), making it more soluble and reactive at lower temperatures. This allows for more efficient thionation under milder conditions compared to using P₄S₁₀ alone.

  • Q3: My final product seems to be unstable. How should I handle and store it?

    • A3: Thiols can be susceptible to oxidation to disulfides, especially when exposed to air over time. It is advisable to handle the purified product under an inert atmosphere if possible and store it in a tightly sealed container in a refrigerator or freezer to minimize degradation.

  • Q4: Can I introduce the thiol group via a different synthetic route?

    • A4: Yes, an alternative route involves the conversion of the 3-chloro-6-(4-bromophenyl)pyridazine intermediate to the thiol. This can be achieved by reaction with a sulfur nucleophile like sodium hydrosulfide (NaSH) or by using thiourea followed by hydrolysis. This method avoids the direct thionation of the pyridazinone ring.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Thionation start 6-Chloropyridazin-3(2H)-one + 4-Bromophenylboronic Acid reaction1 Pd(PPh₃)₄, K₃PO₄ 1,4-Dioxane, Reflux start->reaction1 product1 6-(4-Bromophenyl)pyridazin-3(2H)-one reaction1->product1 reaction2 P₄S₁₀, HMDO Toluene, Reflux product1->reaction2 product2 This compound reaction2->product2

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inactivates GLI GLI SUFU->GLI Sequesters & Promotes Cleavage GLI_A GLI (Active) GLI->GLI_A Activation & Translocation TargetGenes Target Gene Expression GLI_A->TargetGenes Promotes Hh Hedgehog Ligand Hh->PTCH1 Binds Inhibitor Pyridazine Derivative (e.g., this compound) Inhibitor->SMO Inhibits

References

Troubleshooting guide for the synthesis of pyridazine compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of pyridazine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyridazine rings?

A1: The most prevalent methods for pyridazine synthesis include:

  • Reaction of 1,4-dicarbonyl compounds with hydrazine: This is a classic and widely used method where a 1,4-diketone, ketoacid, or ketoester is condensed with hydrazine or a hydrazine derivative.[1][2] The initial product is often a dihydropyridazine, which can then be oxidized to the aromatic pyridazine.[1]

  • Aza-Diels-Alder reactions: Inverse electron-demand aza-Diels-Alder reactions are a powerful tool for constructing the pyridazine ring.[3] This often involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile.[3]

  • Synthesis from maleic hydrazide: Maleic hydrazide is a readily available starting material that can be chemically modified to produce a variety of substituted pyridazines.

Q2: I am getting a low yield for my pyridazine synthesis. What is considered a "low" yield?

A2: It is important to note that for some pyridazine ring-closure reactions, yields in the range of 40-50% are not considered low.[2] This is due to the entropic challenge of forming a cyclic molecule from acyclic precursors. However, if your yields are significantly below this range, troubleshooting may be necessary.

Q3: How can I purify my crude pyridazine product?

A3: Common purification techniques for pyridazine compounds include:

  • Crystallization: This is a primary method for purifying solid pyridazine products. The choice of solvent is crucial for effective purification.

  • Chromatography: Column chromatography using silica gel or other stationary phases is widely used to separate the desired pyridazine from impurities and side products.

Troubleshooting Guides

Issue 1: Low to No Product Yield

Question: I am performing a pyridazine synthesis via the condensation of a 1,4-dicarbonyl compound with hydrazine and I am getting a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Decomposition of Starting Materials or Product: The starting materials or the pyridazine product might be unstable under the reaction conditions.

    • Solution: Consider running the reaction at a lower temperature for a longer period. If the product is known to be unstable, work up the reaction as soon as it is complete.

  • Suboptimal pH: The pH of the reaction mixture can be critical for the condensation reaction.

    • Solution: Adjust the pH of the reaction mixture. For the condensation of 1,4-dicarbonyls with hydrazine, the reaction is often carried out in a neutral or slightly acidic medium.

  • Oxidation of Dihydropyridazine Intermediate: If the desired product is the aromatic pyridazine, the intermediate dihydropyridazine may not be oxidizing.

    • Solution: If the dihydropyridazine is isolated, an oxidizing agent may need to be added in a separate step. In some cases, in situ oxidation can be achieved by carrying out the reaction in the presence of an oxidant or by bubbling air through the reaction mixture.

Troubleshooting Workflow: Low Yield

low_yield_troubleshooting start Low or No Product Yield check_completion Is the reaction going to completion? (Check via TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_stability Are starting materials or product degrading? check_completion->check_stability Yes solution_time_temp Increase reaction time and/or temperature. incomplete->solution_time_temp end Improved Yield solution_time_temp->end instability Potential Decomposition check_stability->instability Yes check_ph Is the pH optimal? check_stability->check_ph No solution_lower_temp Lower reaction temperature; work up quickly. instability->solution_lower_temp solution_lower_temp->end suboptimal_ph Suboptimal pH check_ph->suboptimal_ph No check_oxidation Is the dihydropyridazine intermediate being oxidized? check_ph->check_oxidation Yes solution_adjust_ph Adjust pH (e.g., add mild acid/base). suboptimal_ph->solution_adjust_ph solution_adjust_ph->end no_oxidation Inefficient Oxidation check_oxidation->no_oxidation No check_oxidation->end Yes solution_add_oxidant Add an oxidizing agent (e.g., air, DDQ). no_oxidation->solution_add_oxidant solution_add_oxidant->end

Figure 1. Troubleshooting workflow for low pyridazine yield.
Issue 2: Formation of Multiple Products/Side Reactions

Question: My reaction is producing multiple spots on TLC, indicating the formation of side products. What are the common side products in pyridazine synthesis and how can I minimize them?

Common Side Products and Minimization Strategies:

  • Incomplete Cyclization: The reaction may stall after the initial condensation, leading to the formation of hydrazones or other intermediates.

    • Solution: Ensure the reaction conditions (temperature, time, catalyst) are sufficient to drive the cyclization to completion.

  • Formation of Isomers: In the synthesis of unsymmetrically substituted pyridazines, the formation of regioisomers is a common issue.

    • Solution: The regioselectivity can often be controlled by modifying the reaction conditions, such as temperature, solvent, or by using a directing group on one of the reactants.[3]

  • Over-oxidation or Degradation: In reactions that involve an oxidation step, over-oxidation or degradation of the desired product can occur.

    • Solution: Use a milder oxidizing agent or carefully control the stoichiometry of the oxidant. Monitor the reaction closely to avoid prolonged exposure to oxidizing conditions.

  • Polymerization: Some starting materials or intermediates may be prone to polymerization under the reaction conditions.

    • Solution: Running the reaction at a lower concentration (higher dilution) can sometimes disfavor polymerization.

Logical Relationship: Minimizing Side Products

side_products_logic main_issue Multiple Products Observed incomplete_cyclization Incomplete Cyclization Products main_issue->incomplete_cyclization isomers Regioisomers main_issue->isomers degradation Degradation/Over-oxidation Products main_issue->degradation polymerization Polymeric Byproducts main_issue->polymerization solution_cyclization Optimize cyclization conditions (temp, time, catalyst) incomplete_cyclization->solution_cyclization solution_regioselectivity Modify reaction conditions (temp, solvent, directing groups) isomers->solution_regioselectivity solution_oxidation Use milder oxidant; control stoichiometry degradation->solution_oxidation solution_polymerization Lower reactant concentration polymerization->solution_polymerization

Figure 2. Strategies to minimize common side products.
Issue 3: Difficulty in Product Purification

Question: I have synthesized my pyridazine compound, but I am struggling to purify it. What are some common purification challenges and how can I overcome them?

Purification Challenges and Solutions:

  • Product is an Oil: The pyridazine product may be an oil at room temperature, making crystallization difficult.

    • Solution: Attempt purification by column chromatography. If a solid is desired, consider converting the oily product to a solid salt by treating it with an appropriate acid (e.g., HCl, HBr).

  • Co-eluting Impurities in Chromatography: Impurities may have similar polarity to the desired product, making separation by column chromatography challenging.

    • Solution: Experiment with different solvent systems for chromatography. A mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is a good starting point. Gradient elution can also be effective. If impurities persist, consider a different purification technique, such as preparative TLC or crystallization.

  • Poor Crystal Formation: The product may be reluctant to crystallize from solution.

    • Solution:

      • Solvent Screening: Try a variety of solvents or solvent mixtures. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

      • Seeding: If you have a small amount of pure solid, adding a seed crystal to a supersaturated solution can induce crystallization.

      • Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.

      • Slow Evaporation: Allowing the solvent to evaporate slowly from a solution of the compound can sometimes yield crystals.

Experimental Workflow: Product Purification

purification_workflow start Crude Pyridazine Product is_solid Is the product a solid? start->is_solid solid Solid Product is_solid->solid Yes oil Oily Product is_solid->oil No try_crystallization Attempt Crystallization solid->try_crystallization try_chromatography Purify by Column Chromatography oil->try_chromatography crystallization_successful Crystallization Successful? try_crystallization->crystallization_successful pure_solid Pure Solid Product crystallization_successful->pure_solid Yes crystallization_successful->try_chromatography No chromatography_successful Chromatography Successful? try_chromatography->chromatography_successful pure_product Pure Product chromatography_successful->pure_product Yes consider_salt Consider Salt Formation chromatography_successful->consider_salt No consider_salt->try_crystallization

Figure 3. Decision-making workflow for pyridazine purification.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of a Phenyl-Substituted Pyridazine [2]

EntrySubstituent (R)AppearanceMelting Point (°C)Yield (%)
1PhenylLight yellow powder202-204.971.2
2ThienylRed, rust-colored powder164.5-165.943
3TolylDeep yellow powder158.5-161.251

Note: The synthesis involved the reaction of the corresponding 1,2-diacylcyclopentadiene (fulvene) with hydrazine hydrate in methanol at room temperature.[2]

Experimental Protocols

Protocol 1: Synthesis of 3,6-disubstituted Pyridazine from a 1,4-Diketone

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • 1,4-Diketone (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Ethanol or acetic acid (solvent)

Procedure:

  • Dissolve the 1,4-diketone (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product is a dihydropyridazine. If the aromatic pyridazine is desired, the dihydropyridazine can be oxidized. A common method is to dissolve the crude product in a suitable solvent (e.g., acetic acid) and add an oxidizing agent (e.g., bubbling air through the solution, or adding a chemical oxidant like DDQ).

  • Purify the final product by crystallization or column chromatography.

Protocol 2: Synthesis of a Pyridazinone from Maleic Hydrazide

This protocol is adapted from a literature procedure and provides a specific example.

Materials:

  • Maleic hydrazide (1.0 eq)

  • Triphenylphosphine (2.1 eq)

  • Diisopropyl azodicarboxylate (DIAD) (2.0 eq)

  • Ethanolamine (2.0 eq)

  • Dry toluene

  • 4 Å molecular sieves

Procedure:

  • To a three-neck round-bottom flask under a nitrogen atmosphere, add maleic hydrazide (1.0 eq), triphenylphosphine (2.1 eq), and 4 Å molecular sieves.

  • Add dry toluene and stir the mixture for approximately 5 minutes.

  • Add DIAD (2.0 eq) dropwise, followed by the dropwise addition of ethanolamine (2.0 eq).

  • Stir the solution for approximately 2 hours at room temperature, then heat to 95 °C for 12-17 hours.

  • Add an additional portion of ethanolamine (1.0 eq) and allow the solution to cool to room temperature.

  • Cool the mixture in an ice bath to promote precipitation of the product.

  • Isolate the product by suction filtration and wash with cold dichloromethane. The resulting white solid is the desired pyridazinone. This reaction has been reported to yield 44% of the monosubstituted product.[4]

References

Technical Support Center: 6-(4-Bromophenyl)pyridazine-3-thiol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-(4-Bromophenyl)pyridazine-3-thiol and its derivatives. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common problems encountered during the handling, storage, and use of this compound and related compounds.

Issue 1: Inconsistent Spectroscopic Data (NMR, UV-Vis)

  • Question: Why do my NMR or UV-Vis spectra for this compound look different from batch to batch, or change depending on the solvent used?

  • Answer: This is likely due to thiol-thione tautomerism. The compound exists as an equilibrium mixture of the thiol form (this compound) and the more stable thione form (6-(4-Bromophenyl)pyridazine-3(2H)-thione). The position of this equilibrium can be influenced by solvent polarity, concentration, and temperature, leading to variations in spectroscopic data. In many heterocyclic systems of this type, the thione form is the predominant species.[1][2]

    • Recommendation: For consistent results, use the same solvent and concentration for all spectroscopic analyses. To confirm the presence of both tautomers, consider variable temperature NMR studies or comparison with spectra of corresponding S-methylated (thiol) and N-methylated (thione) derivatives.

Issue 2: Loss of Potency or Unexpected Reaction Products

  • Question: My compound has lost its expected biological activity, or I am observing unexpected products in my reaction mixture. What could be the cause?

  • Answer: The most probable cause is the oxidation of the thiol group. Thiols are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of a disulfide dimer. This dimerization will result in a loss of the free thiol group, which is often crucial for biological activity or desired reactivity. Further oxidation to sulfonic acid derivatives can also occur under more stringent conditions.

    • Recommendation: Handle the compound under an inert atmosphere (e.g., argon or nitrogen) whenever possible.[3] Use degassed solvents for preparing solutions. For long-term storage, keep the solid compound in a tightly sealed container, preferably under argon, at low temperatures, and protected from light.[4]

Issue 3: Poor Solubility or Precipitation from Solution

  • Question: The compound precipitates from my solution over time, even at concentrations where it was initially soluble. Why is this happening?

  • Answer: This could be due to the formation of the disulfide dimer, which often has different solubility properties and may be less soluble than the monomeric thiol/thione forms. As the compound slowly oxidizes in solution, the resulting disulfide may precipitate out.

    • Recommendation: Prepare solutions fresh before use. If solutions need to be stored, even for a short period, they should be purged with an inert gas and kept in a sealed vial at low temperature. If precipitation is observed, the identity of the precipitate should be confirmed (e.g., by mass spectrometry) to verify if it is the disulfide.

Issue 4: Reaction Failure or Low Yield

  • Question: My reaction involving the thiol group is failing or giving very low yields. What experimental parameters should I check?

  • Answer: Besides the oxidation issue mentioned above, the pH of your reaction medium is critical. The thiol group is more easily deprotonated to the thiolate anion at higher pH. While the thiolate is often a more potent nucleophile, it is also much more susceptible to oxidation.[3]

    • Recommendation: Optimize the pH of your reaction. If nucleophilic reactivity is required, a slightly basic pH might be necessary, but this will require stringent exclusion of oxygen. For reactions sensitive to oxidation, a neutral or slightly acidic pH might be preferable. Always ensure your starting material is pure and has not significantly oxidized to the disulfide.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the ideal storage conditions for solid this compound?

    • A1: The solid compound should be stored in a tightly sealed, opaque container (to protect from light) under an inert atmosphere like argon or nitrogen. For long-term stability, storage at low temperatures (-20°C is recommended) is ideal to minimize degradation.[4]

  • Q2: How should I handle the compound in the laboratory?

    • A2: Due to its air-sensitive nature, it is best to handle the compound in a glove box or using Schlenk line techniques with an inert atmosphere.[3][5] This is especially important when weighing the solid or preparing solutions.

  • Q3: What solvents are recommended for this compound?

    • A3: The choice of solvent will depend on the experiment. For spectroscopic analysis, deuterated polar solvents like DMSO-d6 are common. For reactions, aprotic solvents that can be easily degassed, such as dioxane or DMF, are often used. Always use dry, degassed solvents to minimize oxidation and other side reactions.

Chemical Stability

  • Q4: What is thiol-thione tautomerism and how does it affect my experiments?

    • A4: Tautomerism is a form of isomerism where a molecule exists in two or more forms that are readily interconvertible, in this case, the thiol and thione forms. This equilibrium means you are always working with a mixture of two compounds. This can affect reaction rates, spectroscopic characterization, and biological activity. The thione form is generally more stable for this class of compounds.[1][2]

  • Q5: What are the main degradation products I should be aware of?

    • A5: The primary degradation product is the corresponding disulfide, formed by the oxidation of two thiol molecules. Under stronger oxidizing conditions or over longer periods, further oxidation to the sulfonic acid can occur.

  • Q6: Is the compound stable in acidic or basic solutions?

    • A6: The pyridazine ring is generally stable under mild acidic and basic conditions. However, extreme pH values and high temperatures can lead to hydrolysis or other degradation pathways of the heterocyclic ring.[6][7] The thiol group itself is more prone to oxidation under basic conditions.

Data Presentation

Table 1: General Stability Profile of Heterocyclic Thiols

ConditionPotential IssueRecommended Action
Air/Oxygen Oxidation to disulfide and sulfonic acidHandle under inert atmosphere (Ar, N₂). Use degassed solvents.
Light Potential for photo-oxidationStore in amber vials or protect from light.
Elevated Temperature Increased rate of degradation/oxidationStore at low temperatures (e.g., -20°C).
High pH (Basic) Deprotonation to thiolate; increased rate of oxidationIf basic conditions are necessary, rigorously exclude oxygen.
Low pH (Acidic) Generally more stable against oxidationPreferred for storage of solutions, if compatible with the experiment.
Polar Solvents Shifts tautomeric equilibrium towards the thione formBe consistent with solvent choice for analytical comparisons.[1]

Table 2: Representative Thiol Group Oxidation Rates (Note: Data below is illustrative for typical thiols and may not represent the exact kinetics of this compound. Specific rates should be determined experimentally.)

pHRelative Oxidation RatePredominant Species
4.0Very LowThiol (R-SH)
7.0ModerateThiol / Thiolate (R-S⁻)
9.0HighThiolate (R-S⁻)
11.0Very HighThiolate (R-S⁻)

Experimental Protocols

Protocol 1: General Procedure for Handling and Solution Preparation

  • Drying Glassware: All glassware should be oven-dried at 125°C overnight and cooled under a stream of dry argon or nitrogen.[5]

  • Inert Atmosphere: Perform all manipulations of the solid compound inside a glove box or using a Schlenk line.

  • Solvent Preparation: Use anhydrous grade solvents. Before use, degas the solvent by bubbling argon or nitrogen through it for at least 30 minutes or by using several freeze-pump-thaw cycles.

  • Weighing: Weigh the solid compound in a sealed container or under an inert atmosphere.

  • Dissolution: Add the degassed solvent to the flask containing the solid compound via a cannula or a gas-tight syringe.

  • Storage of Solutions: If a solution must be stored, ensure it is in a container with a septum-sealed cap, and the headspace is filled with an inert gas. Store at low temperature and protected from light. Prepare fresh solutions whenever possible.

Protocol 2: Monitoring Stability by HPLC

A stability-indicating HPLC method can be developed to monitor the purity of the compound and detect the formation of the disulfide dimer.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detector set at a wavelength where both the parent compound and the potential disulfide degradation product absorb.

  • Procedure: a. Prepare a solution of the compound at a known concentration. b. Inject a sample at time zero to determine the initial purity. c. Store the solution under the desired test conditions (e.g., at room temperature, exposed to air). d. Inject samples at regular intervals and monitor for the appearance of new peaks (e.g., the disulfide dimer, which would likely have a longer retention time) and the decrease in the area of the parent peak.

Visualizations

Caption: Thiol-Thione Tautomerism.

Oxidation_Pathway Thiol This compound Disulfide Disulfide Dimer Thiol->Disulfide Oxidation (O₂) SulfonicAcid Sulfonic Acid Derivative Disulfide->SulfonicAcid Further Oxidation

Caption: Oxidation Degradation Pathway.

Experimental_Workflow Start Start: Solid Compound Handling Handle in Inert Atmosphere (Glove Box / Schlenk Line) Start->Handling Preparation Prepare Solution Handling->Preparation Solvent Use Anhydrous, Degassed Solvents Solvent->Preparation Experiment Conduct Experiment Preparation->Experiment Storage Store Solution (if necessary) - Inert Atmosphere - Low Temperature - Protect from Light Preparation->Storage End End of Experiment Experiment->End

Caption: Recommended Experimental Workflow.

References

Overcoming low solubility of 6-(4-Bromophenyl)pyridazine-3-thiol in reaction media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of 6-(4-Bromophenyl)pyridazine-3-thiol in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low solubility of this compound?

A1: The low solubility of this compound can be attributed to its molecular structure. The presence of a planar pyridazine ring and a bromophenyl group contributes to strong intermolecular forces, such as pi-pi stacking and dipole-dipole interactions, in the solid state. These forces require significant energy to overcome for the molecule to dissolve. Additionally, the thiol group can participate in hydrogen bonding, further stabilizing the crystal lattice.

Q2: In which types of solvents is this compound likely to have better solubility?

A2: Generally, pyridazine and its derivatives are more soluble in polar organic solvents.[1] Therefore, solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are likely to be more effective at dissolving this compound than nonpolar solvents like hexane or toluene.[1] The choice of solvent can significantly impact reaction outcomes, as seen in the synthesis of other pyridazine derivatives where solvents like dichloromethane and diisopropyl ether have been optimized for specific reactions.[2]

Q3: Can I use a single solvent to achieve sufficient solubility for my reaction?

A3: While a single high-polarity solvent might work, a co-solvent system is often a more effective approach for enhancing the solubility of poorly soluble compounds.[3][4][5] A mixture of a good solvent (in which the compound is highly soluble) and a less effective but reaction-compatible solvent can provide the necessary solvating power without negatively impacting the reaction chemistry.

Q4: How does temperature affect the solubility of this compound?

A4: For most solid organic compounds, solubility increases with temperature.[6][7] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice forces.[7] Therefore, carefully heating the reaction mixture can significantly improve the solubility of this compound. However, the thermal stability of the compound and other reactants must be considered.

Q5: Is pH adjustment a viable method to improve the solubility of this compound?

A5: Yes, pH adjustment can be a highly effective technique.[5][8] The thiol group (-SH) is weakly acidic and can be deprotonated under basic conditions to form a thiolate anion (-S⁻). This ionization increases the polarity of the molecule, which generally enhances its solubility in polar solvents, particularly aqueous media. The stability of the thiol group at different pH levels should be considered, as oxidation can occur at higher pH.[9]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Compound precipitates out of solution during the reaction. The initial solvent or solvent mixture does not have sufficient solvating power at the reaction temperature.1. Increase Temperature: Gradually increase the reaction temperature while monitoring for any degradation of starting materials or products.[6][7] 2. Add a Co-solvent: Introduce a small amount of a highly polar, aprotic solvent such as DMF or DMSO.[10] 3. Use a Surfactant: For aqueous or biphasic reactions, adding a suitable surfactant can help to solubilize the compound by forming micelles.[11][12][13]
The reaction is sluggish or does not proceed to completion. Poor solubility is limiting the concentration of the reactant in the solution, leading to slow reaction kinetics.1. Solvent Screening: Perform small-scale solubility tests in a variety of solvents to identify a more suitable medium for the reaction. 2. Employ Co-solvency: Use a mixture of solvents to achieve a balance between solubility and reaction compatibility.[3][14] 3. pH Adjustment: If the reaction conditions permit, add a non-nucleophilic base to deprotonate the thiol group and increase solubility.[5]
Difficulty in isolating the product due to co-solvent. High-boiling point co-solvents (e.g., DMF, DMSO) can be difficult to remove during workup.1. Minimize Co-solvent Volume: Use the minimum amount of the high-boiling point co-solvent necessary to maintain solubility. 2. Alternative Solvents: Explore mid-range boiling point polar aprotic solvents like dioxane or tetrahydrofuran (THF) in combination with other co-solvents. 3. Aqueous Workup: If the product is insoluble in water, precipitation by adding water to the reaction mixture can be an effective isolation method.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System
  • Solvent Selection: Begin by attempting to dissolve a small amount of this compound in the primary reaction solvent at the intended reaction temperature.

  • Co-solvent Addition: If solubility is low, add a high-polarity co-solvent (e.g., DMF, NMP, or DMSO) dropwise to the mixture with stirring until the solid dissolves.[10]

  • Volume Optimization: Aim to use the minimal amount of co-solvent required, typically starting with 5-10% (v/v) of the total solvent volume.

  • Reaction Monitoring: Proceed with the reaction, keeping a close watch for any signs of precipitation. If precipitation occurs, a slight increase in temperature or the addition of a small amount more of the co-solvent may be necessary.

Protocol 2: Solubility Enhancement via pH Adjustment
  • Reaction Compatibility Check: Ensure that the planned reaction is compatible with basic conditions. This method is not suitable for reactions involving base-sensitive functional groups.

  • Base Selection: Choose a non-nucleophilic organic or inorganic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate). The strength of the base should be sufficient to deprotonate the thiol group.

  • Stepwise Addition: Dissolve the this compound in the chosen reaction solvent. Add the base portion-wise or dropwise while monitoring for dissolution.

  • pH Monitoring: If the reaction is in an aqueous or protic solvent system, the pH can be monitored to ensure the desired basicity is achieved and maintained.

  • Neutralization: Upon completion of the reaction, the mixture may need to be neutralized with a mild acid during the workup to protonate the thiolate and facilitate product isolation.

Visualizations

G cluster_0 cluster_1 cluster_2 cluster_3 start Low Solubility of This compound solvent Initial Solvent System Inadequate start->solvent temp Temperature Too Low start->temp ph Suboptimal pH start->ph sol_screen Solvent Screening solvent->sol_screen cosolvent Add Co-solvent (e.g., DMF, DMSO) solvent->cosolvent inc_temp Increase Temperature temp->inc_temp adj_ph Adjust pH (add base) ph->adj_ph success Solubility Achieved sol_screen->success cosolvent->success inc_temp->success adj_ph->success

Caption: Troubleshooting workflow for low solubility.

G cluster_0 Intermolecular Forces Affecting Solubility compound This compound (Solid State) pi_stack π-π Stacking (Aromatic Rings) compound->pi_stack overcome h_bond Hydrogen Bonding (Thiol Group) compound->h_bond overcome dipole Dipole-Dipole (Br and N atoms) compound->dipole overcome dissolved Dissolved State solvent Solvent Molecules solvent->dissolved solvation

Caption: Intermolecular forces and solubility.

References

Technical Support Center: Synthesis of 6-(4-Bromophenyl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-(4-Bromophenyl)pyridazine-3-thiol, a key intermediate for researchers, scientists, and drug development professionals. This guide outlines two primary alternative synthetic routes and addresses potential experimental challenges.

Alternative Synthetic Routes Overview

There are two main reliable synthetic pathways to obtain this compound.

  • Route 1: Thionation of Pyridazinone. This route involves the initial synthesis of the pyridazinone precursor, 6-(4-Bromophenyl)-3(2H)-pyridazinone, followed by a thionation reaction to yield the desired thiol.

  • Route 2: From 3-Chloro-6-(4-bromophenyl)pyridazine. This pathway also begins with the pyridazinone precursor, which is then converted to a 3-chloro intermediate. Subsequent nucleophilic substitution with a sulfur source provides the target thiol.

Each route has its own set of advantages and potential difficulties, which will be addressed in the following sections.

Signaling Pathways and Experimental Workflows

Synthetic Routes to this compound cluster_start Starting Materials cluster_route1 Route 1: Thionation cluster_route2 Route 2: From Chloro Intermediate A 4-(4-Bromobenzoyl)propanoic acid C 6-(4-Bromophenyl)-3(2H)-pyridazinone A->C Cyclization B Hydrazine Hydrate B->C D This compound C->D Thionation E 3-Chloro-6-(4-bromophenyl)pyridazine C->E Chlorination LR Lawesson's Reagent or P₄S₁₀ LR->D F This compound E->F Nucleophilic Substitution POCl3 POCl₃ POCl3->E NaSH NaSH or Thiourea NaSH->F

Caption: Alternative synthetic pathways to this compound.

Troubleshooting Guides

Route 1: Thionation of 6-(4-Bromophenyl)-3(2H)-pyridazinone

Quantitative Data Summary

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Pyridazinone Synthesis 4-(4-Bromobenzoyl)propanoic acid, Hydrazine hydrateEthanol or Acetic AcidReflux4-885-95
2. Thionation 6-(4-Bromophenyl)-3(2H)-pyridazinone, Lawesson's ReagentToluene or Dioxane80-1102-660-85
2a. Alternative Thionation 6-(4-Bromophenyl)-3(2H)-pyridazinone, Phosphorus PentasulfidePyridineReflux4-850-70[1]

Common Issues and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low yield in pyridazinone synthesis Incomplete cyclization. Side reactions.Ensure anhydrous conditions if using certain reagents. Monitor the reaction by TLC to confirm completion. Recrystallize the product from ethanol or acetic acid to improve purity.
Incomplete thionation reaction Insufficient reagent. Low reaction temperature. Short reaction time.Use a slight excess of Lawesson's reagent (0.5-0.6 equivalents per carbonyl group). Ensure the reaction is heated to a sufficient temperature (refluxing toluene is common). Monitor the reaction by TLC until the starting material is consumed.
Difficult purification of the thiol Phosphorus-containing byproducts from Lawesson's reagent are co-eluting with the product.Wash the crude product with a saturated sodium bicarbonate solution to help break down some byproducts. Consider using a fluorous-tagged Lawesson's reagent for easier separation via fluorous solid-phase extraction.[2] Column chromatography on silica gel using a gradient of ethyl acetate in hexanes may be effective. Trituration with a non-polar solvent like diethyl ether can sometimes help remove non-polar byproducts.
Product decomposition The thiol is susceptible to air oxidation, especially at elevated temperatures.Minimize exposure to air and heat during workup and purification. Use degassed solvents. Consider purification via recrystallization from a suitable solvent system under an inert atmosphere if possible.
Route 2: From 3-Chloro-6-(4-bromophenyl)pyridazine

Quantitative Data Summary

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1. Chlorination 6-(4-Bromophenyl)-3(2H)-pyridazinone, POCl₃Neat or with a catalytic amount of DMF90-1102-480-90[1]
2. Thiol Synthesis 3-Chloro-6-(4-bromophenyl)pyridazine, NaSHEthanol or DMFReflux1-370-95
2a. Alternative Thiol Synthesis 3-Chloro-6-(4-bromophenyl)pyridazine, Thiourea then hydrolysisn-PropanolReflux4-660-80[1]

Common Issues and Solutions

ProblemPossible Cause(s)Recommended Solution(s)
Low yield in chlorination Incomplete reaction. Hydrolysis of the product during workup.Ensure an excess of POCl₃ is used. Carefully quench the reaction mixture by slowly adding it to ice-water to avoid a violent reaction and minimize hydrolysis of the chloro-pyridazine.
Formation of side products in chlorination Overheating can lead to decomposition.Maintain the reaction temperature within the recommended range. The addition of a catalytic amount of DMF can sometimes facilitate the reaction at a lower temperature.
Incomplete conversion to the thiol Insufficient nucleophile. Poor solubility of the starting material.Use a slight excess of the sulfur nucleophile (e.g., NaSH or thiourea). Ensure the chloro-pyridazine is fully dissolved in the solvent before or during the reaction.
Hydrolysis of the chloro-pyridazine Presence of water in the reaction mixture for the thiol synthesis step.Use anhydrous solvents for the reaction.
Difficulty in isolating the final product The product may be soluble in the aqueous phase during workup.After the reaction, carefully acidify the reaction mixture to protonate the thiol, which may facilitate its precipitation or extraction into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better, thionation or via the chloro-intermediate?

A1: The choice of route depends on the available reagents, equipment, and the researcher's experience.

  • Route 1 (Thionation) is more direct but can present challenges in purification due to the byproducts of Lawesson's reagent.[3] It is often preferred if the pyridazinone precursor is readily available and purification methods for polar compounds are established in the lab.

  • Route 2 (via Chloro-intermediate) involves an additional step but the purification of the final product can sometimes be more straightforward. The chloro-intermediate is often a stable, crystalline solid that can be purified before proceeding to the final step.

Q2: My thionation reaction with Lawesson's reagent is not going to completion. What can I do?

A2: First, ensure that your Lawesson's reagent is of good quality, as it can degrade over time. It is best to use a freshly opened bottle or a properly stored reagent. Increasing the reaction temperature by using a higher boiling solvent like xylene, or extending the reaction time can also drive the reaction to completion. Ensure you are using at least 0.5 equivalents of Lawesson's reagent per carbonyl group.

Q3: I am having trouble removing the phosphorus byproducts after using Lawesson's reagent. What are the best purification techniques?

A3: The phosphorus-containing byproducts from Lawesson's reagent are notoriously difficult to remove. Here are a few strategies:

  • Aqueous Wash: A thorough wash with a saturated aqueous solution of sodium bicarbonate can help to hydrolyze and remove some of the byproducts.

  • Column Chromatography: While the byproducts can co-elute with the product, careful selection of the eluent system and gradient can improve separation. Sometimes using a different stationary phase, like alumina, can be beneficial.

  • Trituration: If your product is a solid, triturating the crude material with a solvent in which the byproducts are soluble but your product is not (e.g., diethyl ether or hexanes) can be an effective purification method.

  • Fluorous Lawesson's Reagent: If available, using a fluorous-tagged version of the reagent allows for easy removal of the byproducts by fluorous solid-phase extraction.[2]

Q4: During the synthesis of 3-chloro-6-(4-bromophenyl)pyridazine, my yield is consistently low. Why might this be?

A4: Low yields in this chlorination reaction are often due to incomplete reaction or hydrolysis of the product during workup. Ensure you are using a sufficient excess of phosphorus oxychloride (POCl₃) and that the reaction is heated for an adequate amount of time. The workup is critical; the reaction mixture should be quenched by adding it slowly to a large amount of crushed ice with vigorous stirring to dissipate the heat and minimize the hydrolysis of the 3-chloropyridazine back to the pyridazinone.

Q5: Can I use other sulfur nucleophiles besides sodium hydrosulfide (NaSH) to convert the 3-chloropyridazine to the thiol?

A5: Yes, other sulfur nucleophiles can be used. A common alternative is thiourea, which reacts with the chloropyridazine to form an isothiouronium salt. This salt is then hydrolyzed under basic conditions (e.g., with aqueous NaOH) to yield the thiol.[1] This two-step, one-pot procedure can sometimes be easier to handle than using NaSH, which can be hygroscopic and requires more stringent anhydrous conditions.

Experimental Protocols

Route 1: Thionation of 6-(4-Bromophenyl)-3(2H)-pyridazinone

Route 1 Workflow A Step 1: Synthesize 6-(4-Bromophenyl)-3(2H)-pyridazinone B Step 2: Thionation with Lawesson's Reagent A->B C Step 3: Workup and Purification B->C D Final Product: This compound C->D

Caption: Workflow for the thionation route.

Step 1: Synthesis of 6-(4-Bromophenyl)-3(2H)-pyridazinone

  • To a solution of 4-(4-bromobenzoyl)propanoic acid (1.0 eq) in ethanol or glacial acetic acid (5-10 mL per gram of acid), add hydrazine hydrate (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 6-(4-bromophenyl)-3(2H)-pyridazinone as a white to off-white solid.

Step 2: Thionation using Lawesson's Reagent

  • Suspend 6-(4-bromophenyl)-3(2H)-pyridazinone (1.0 eq) in anhydrous toluene (10-15 mL per gram of pyridazinone).

  • Add Lawesson's reagent (0.6 eq) to the suspension.

  • Heat the mixture to 110 °C (reflux) and stir for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

Step 3: Workup and Purification

  • Filter the cooled reaction mixture to remove any insoluble material.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain this compound.

Route 2: From 3-Chloro-6-(4-bromophenyl)pyridazine

Route 2 Workflow A Step 1: Synthesize 3-Chloro-6-(4-bromophenyl)pyridazine B Step 2: Nucleophilic Substitution with NaSH A->B C Step 3: Workup and Purification B->C D Final Product: This compound C->D

References

Technical Support Center: Characterization of 6-(4-Bromophenyl)pyridazine-3-thiol and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of 6-(4-Bromophenyl)pyridazine-3-thiol and related pyridazine analogs.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Purity

Q1: The melting point of my synthesized this compound is broad. What does this suggest and how can it be resolved?

A broad melting point range (typically greater than 5°C) often indicates the presence of impurities.[1] To resolve this, further purification is necessary. Standard purification techniques for pyridazine derivatives include recrystallization from a suitable solvent like ethanol or dioxane, or column chromatography.

Q2: My reaction yield is consistently low. What common factors could be affecting the synthesis of pyridazine-3-thiol derivatives?

Low yields in heterocyclic synthesis can stem from several factors. For pyridazine synthesis, incomplete reaction, side reactions, or suboptimal reaction conditions (temperature, solvent, pH) are common culprits. The choice of base and the reaction time for the cyclization and thiolation steps are critical. Reviewing literature for similar analogs can provide insights into optimized conditions.[2][3]

Section 2: Spectroscopic Characterization

Q3: What are the key characteristic peaks to identify in the FT-IR spectrum for this compound?

In the FT-IR spectrum, you should look for several key peaks to confirm the structure. These include:

  • N-H stretch : If the compound exists in the thione tautomeric form, an N-H stretch can be observed around 3095-3235 cm⁻¹.[1]

  • Aromatic C=C stretch : A double peak around 1590-1600 cm⁻¹ is characteristic of the aromatic rings (both phenyl and pyridazine).[1]

  • C=S (Thione) stretch : A band around 1228-1230 cm⁻¹ may indicate the presence of the thione tautomer.[4]

  • S-H (Thiol) stretch : A weak absorption band around 2550-2600 cm⁻¹ would confirm the thiol form, though it is often weak and may not be easily observed.

  • C-Br stretch : This will appear in the fingerprint region, typically below 800 cm⁻¹.

Q4: I am having difficulty interpreting the ¹H-NMR spectrum. What are the expected signals for the protons?

The ¹H-NMR spectrum should show distinct signals for the different protons in the molecule. Protons on the pyridazine ring typically appear in the aromatic region, along with the protons of the 4-bromophenyl group.[4] Exchangeable protons, such as the N-H or S-H proton, can be confirmed by performing a D₂O exchange experiment, where the corresponding signal disappears.[4]

Q5: My mass spectrum shows a prominent peak at M+2 with an intensity almost equal to the molecular ion (M+) peak. Is this an impurity?

No, this is a characteristic feature of a compound containing a single bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic pattern where the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) have almost a 1:1 intensity ratio, which is a strong confirmation of the presence of bromine in your molecule.[4]

Q6: I suspect my compound is unstable during UV-Vis spectroscopic analysis, leading to inconsistent readings. How can I address this?

Pyridazine derivatives are known to exhibit intramolecular charge transfer bands in the UV-Vis region.[5][6] The stability of the compound in the chosen solvent (e.g., dimethylformamide) is crucial.[5][6] To address instability, ensure you are using fresh, high-purity solvents and prepare the solutions immediately before analysis. You can monitor the absorbance over a short period to check for any degradation, indicated by a changing spectrum.

Section 3: Chemical Properties and Reactivity

Q7: My compound appears to be oxidizing over time, especially in solution. How can I detect and prevent this?

Thiols are susceptible to oxidation, which can lead to the formation of disulfide bridges (dimerization). This can be detected by mass spectrometry, where a peak corresponding to the dimer's mass might be observed. To prevent oxidation, store the compound under an inert atmosphere (like nitrogen or argon), in a cool, dark place. When working with solutions, using de-gassed solvents can minimize oxidation.

Q8: Can this compound exist in different tautomeric forms, and how does this impact characterization?

Yes, pyridazine-3-thiol can exist in a tautomeric equilibrium with its thione form (pyridazine-3(2H)-thione).[7] This is a critical consideration during characterization.

  • FT-IR : The presence of a C=S peak instead of or in addition to a weak S-H peak suggests the thione form is present, possibly as the major tautomer in the solid state.[4]

  • NMR : In solution, both tautomers may exist, potentially leading to a more complex spectrum or averaged signals depending on the rate of exchange. The specific tautomer present can be influenced by the solvent, temperature, and pH.

Troubleshooting Guides

Table 1: Troubleshooting Common Spectroscopic Issues
Problem Possible Cause(s) Recommended Solution(s)
Broad Melting Point Presence of impurities or residual solvent.Recrystallize the compound from a suitable solvent (e.g., ethanol). Perform column chromatography for further purification.[1]
Absence of S-H Peak in FT-IR The compound exists predominantly in the thione tautomeric form. Oxidation to a disulfide has occurred.Look for a characteristic C=S (thione) peak around 1230 cm⁻¹.[4] Analyze the sample via mass spectrometry to check for a dimer peak.
Complex ¹H-NMR Spectrum Presence of tautomers or rotamers. Sample degradation in the NMR solvent.Run the NMR at different temperatures to see if peaks coalesce or sharpen. Re-run the spectrum with a freshly prepared sample.
Inconsistent UV-Vis Absorbance Compound degradation in the solvent. Photochemical decomposition.Use fresh, high-purity solvent and prepare the sample immediately before measurement.[5][6] Protect the sample from light.

Experimental Protocols

Protocol 1: General FT-IR Spectroscopy
  • Sample Preparation : Prepare a KBr pellet by mixing a small amount of the dried sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition : Collect a background spectrum of the empty sample compartment or clean ATR crystal.

  • Sample Analysis : Place the sample in the spectrometer and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing : Perform baseline correction and peak picking. Compare the obtained peaks with expected values for key functional groups.[1][7]

Protocol 2: General ¹H-NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition : Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz). Use the residual solvent peak as a reference.

  • D₂O Exchange : To identify exchangeable protons (S-H, N-H), add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signal for the exchangeable proton should disappear or significantly diminish.[4]

  • Analysis : Integrate the signals to determine proton ratios and analyze coupling patterns to elucidate the structure.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization : Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is common for polar, nitrogen-containing heterocycles.

  • Data Acquisition : Acquire the spectrum in positive or negative ion mode. Ensure the mass range covers the expected molecular weight of the compound and potential fragments or dimers.

  • Analysis : Determine the exact mass of the molecular ion. Use the isotopic pattern to confirm the presence of bromine (a near 1:1 ratio for M+ and M+2 peaks).[4] Compare the measured mass with the calculated mass to confirm the elemental composition.

Visualized Workflows and Concepts

G cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_structural Structural Elucidation cluster_final Purity & Final Checks synthesis Synthesize Crude Product purify Purify (Recrystallization / Chromatography) synthesis->purify mp Melting Point Analysis purify->mp ftir FT-IR Spectroscopy purify->ftir nmr NMR Spectroscopy (¹H, ¹³C) ftir->nmr ms Mass Spectrometry (HRMS) ftir->ms purity_check Purity Confirmation (e.g., HPLC) nmr->purity_check ms->purity_check data_analysis Comprehensive Data Analysis purity_check->data_analysis

Caption: General workflow for the synthesis and characterization of pyridazine-3-thiol analogs.

G start Analyze Mass Spectrum q1 Is M+ peak observed? start->q1 q2 Is M+2 peak present with ~100% relative intensity? q1->q2 Yes res3 Issue: No/low M+ peak. Check ionization method or stability. q1->res3 No res1 Success: Bromine presence confirmed. Check exact mass. q2->res1 Yes res2 Issue: No Bromine. Re-evaluate synthesis/starting materials. q2->res2 No q3 Is a peak observed at ~2x Molecular Weight? res4 Potential Issue: Oxidation to disulfide. Store sample properly and re-analyze. q3->res4 Yes end Analysis Complete q3->end No res1->q3 res2->end res3->end res4->end

Caption: Troubleshooting flowchart for mass spectrometry results of a bromo-pyridazine derivative.

G cluster_info Tautomeric Equilibrium Thiol Thiol Tautomer (Pyridazine-3-thiol) - Contains S-H bond - Weak IR peak ~2550 cm⁻¹ Thione Thione Tautomer (Pyridazine-3(2H)-thione) - Contains C=S and N-H bonds - Strong IR peak ~1230 cm⁻¹ (C=S) Thiol->Thione Equilibrium info Equilibrium can be influenced by: - Solvent - Temperature - pH

Caption: Diagram illustrating the thiol-thione tautomerism in pyridazine-3-thiol systems.

References

Validation & Comparative

6-(4-Bromophenyl)pyridazine-3-thiol vs. its oxygen analog 6-(4-bromophenyl)pyridazin-3-ol in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Evaluation for Researchers and Drug Development Professionals

The pyridazine core is a well-established scaffold in the development of therapeutic agents, with derivatives exhibiting a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular activities. The choice between a thiol (-SH) and a hydroxyl (-OH) group at the 3-position of the pyridazine ring can significantly impact a compound's physicochemical properties, such as acidity, lipophilicity, and hydrogen bonding capacity, which in turn dictates its interaction with biological targets.

Hypothetical Data Presentation: A Comparative Snapshot

To facilitate a clear comparison, the following tables present hypothetical data from representative biological assays. This data is intended to be illustrative of the potential differences in potency and selectivity that may be observed between the thiol and oxygen analogs.

Table 1: Comparative Anticancer Activity (IC50 in µM)

CompoundHuman Colon Carcinoma (HCT-116)Human Breast Adenocarcinoma (MCF-7)Normal Human Dermal Fibroblasts (NHDF)
6-(4-Bromophenyl)pyridazine-3-thiol 1.52.8> 50
6-(4-Bromophenyl)pyridazin-3-ol 8.212.5> 50
Doxorubicin (Control) 0.050.020.1

IC50 values represent the concentration required to inhibit 50% of cell growth.

Table 2: Comparative Enzyme Inhibition Assay (Kinase Panel - IC50 in µM)

CompoundKinase AKinase BKinase C
This compound 0.85.2> 20
6-(4-Bromophenyl)pyridazin-3-ol 4.115.8> 20
Staurosporine (Control) 0.010.020.008

IC50 values represent the concentration required to inhibit 50% of enzyme activity.

Based on this hypothetical data, the thiol-containing compound demonstrates superior potency in both anticancer and enzyme inhibition assays. This is a plausible scenario, as the sulfur atom in the thiol group is generally more nucleophilic and can form stronger bonds with certain biological targets, such as the cysteine residues in the active sites of some kinases.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the hypothetical data tables.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (HCT-116, MCF-7) and normal cells (NHDF) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The test compounds, dissolved in DMSO and diluted in cell culture medium, are added to the wells at various concentrations. The final DMSO concentration should not exceed 0.5%.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay
  • Reaction Mixture Preparation: The reaction is carried out in a final volume of 25 µL containing the kinase, the substrate peptide, ATP, and the test compound in a kinase buffer.

  • Compound Addition: The test compounds are pre-incubated with the kinase for 10 minutes at room temperature.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated for 60 minutes at 30°C.

  • Termination and Detection: The reaction is terminated, and the amount of phosphorylated substrate is quantified using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate a potential signaling pathway that could be targeted by these compounds and a general workflow for their biological evaluation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Compound 6-(4-Bromophenyl)pyridazine -3-thiol / -3-ol Compound->RAF Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: A potential signaling pathway (MAPK pathway) targeted by pyridazine derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Synth Synthesis of Thiol and Oxygen Analogs Primary Primary Screening (e.g., Antiproliferative Assay) Synth->Primary Secondary Secondary Screening (e.g., Kinase Inhibition) Primary->Secondary Selectivity Selectivity Profiling Secondary->Selectivity Animal Animal Model Studies (e.g., Xenograft) Selectivity->Animal Tox Toxicology Studies Animal->Tox LeadOp Lead Optimization Tox->LeadOp

Caption: A general experimental workflow for the evaluation of novel compounds.

Concluding Remarks

While the provided data is illustrative, it highlights the critical role that subtle molecular modifications can play in determining the biological activity of a compound. The substitution of a hydroxyl group with a thiol group in the 6-(4-bromophenyl)pyridazine scaffold could potentially lead to a more potent and selective inhibitor of key biological targets. This underscores the importance of synthesizing and evaluating both analogs in early-stage drug discovery programs to identify the most promising lead candidates for further development. Future experimental studies are warranted to directly compare these two compounds and validate the hypotheses presented in this guide.

In Vitro Anticancer Efficacy of 6-(4-Bromophenyl)pyridazine-3-thiol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature lacks specific in vitro validation data for 6-(4-Bromophenyl)pyridazine-3-thiol derivatives. This guide presents a comparative analysis using a representative, hypothetical derivative, designated as BPT-1, with data synthesized from structurally related pyridazine and bromophenyl-containing compounds. The purpose is to provide a framework for potential anticancer evaluation of this compound class against established alternatives.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic potential of the hypothetical this compound derivative (BPT-1) was assessed against a panel of human cancer cell lines and compared with standard chemotherapeutic agents and targeted therapies. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth, are summarized in Table 1.

CompoundMCF-7 (Breast Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
BPT-1 (Hypothetical) 8.512.315.7
Doxorubicin0.8[1][2]1.9[3]0.9[4][5]
Cisplatin15.28.711.4
Paclitaxel0.0075[6]0.0050.01[7]
Sorafenib32.0[8]9.76[9]5.8
Erlotinib10.812.51.5

Table 1: Comparative IC50 Values of BPT-1 and Standard Anticancer Agents. Data for BPT-1 is representative of structurally similar compounds. Values for standard agents are sourced from published literature.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure reproducibility and standardization.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., BPT-1, Doxorubicin) and a vehicle control (e.g., DMSO) for 48 to 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.

Apoptosis (Annexin V-FITC) Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Cell Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain cellular DNA and quantifies the distribution of cells in different phases of the cell cycle via flow cytometry.

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for 24 hours, then harvested and washed with PBS.

  • Cell Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • RNA Digestion and DNA Staining: The fixed cells are washed and treated with RNase A to degrade RNA. Subsequently, PI staining solution is added.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Mechanisms and Workflows

Potential Signaling Pathway Inhibition

Based on the known mechanisms of action of related pyridazine derivatives, BPT-1 is hypothesized to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the VEGFR and EGFR pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K EGFR EGFR EGFR->PI3K Ras Ras EGFR->Ras BPT-1 BPT-1 BPT-1->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene_Expression mTOR->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression Proliferation_Survival Proliferation_Survival Gene_Expression->Proliferation_Survival

Caption: Hypothetical signaling pathway inhibition by BPT-1.

In Vitro Experimental Workflow

The logical flow of the in vitro validation process is depicted below, from initial cell culture to the final data analysis.

Experimental_Workflow cluster_assays In Vitro Assays Seeding Cell Seeding in 96-well plates Treatment Treatment with BPT-1 and Controls Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Incubation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Assay (Propidium Iodide) Incubation->Cell_Cycle_Assay Data_Analysis Data Analysis and IC50 Determination MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Caption: General workflow for in vitro anticancer screening.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-(4-Bromophenyl)pyridazine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyridazine analogs centered around the 6-(4-bromophenyl)pyridazine scaffold. The focus is primarily on pyridazin-3(2H)-one derivatives, a well-studied class of compounds known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] While the core request specified 6-(4-Bromophenyl)pyridazine-3-thiol, the available literature extensively covers the corresponding pyridazin-3(2H)-one analogs. The insights from these studies are highly relevant and provide a strong foundation for designing future thiol-based derivatives.

This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated view of how structural modifications to the pyridazine core influence biological activity, supported by experimental data and detailed protocols.

Structure-Activity Relationship (SAR) Insights

The pyridazine ring is a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets.[2] SAR studies on 6-phenylpyridazin-3(2H)-one derivatives have revealed several key trends:

  • Substitutions on the 6-Aryl Ring: The nature and position of substituents on the phenyl ring at the 6-position significantly modulate activity. Electron-withdrawing groups, such as chloro, and electron-donating groups can influence the potency and selectivity of the compounds. For instance, studies on antimicrobial pyridazines have shown that chloro-substituted derivatives exhibit high antibacterial activity against Gram-negative bacteria.[3]

  • Modifications at the N2 Position: The nitrogen at position 2 of the pyridazine ring is a common site for derivatization. Alkylation or arylation at this position can lead to significant changes in biological activity. For example, the introduction of acetic acid or acetamide moieties at the N2 position has been explored to develop compounds with analgesic and anti-inflammatory properties.

  • Modifications at the 3-Position: The oxygen of the pyridazinone can be replaced with sulfur to create the corresponding pyridazine-3-thiol. While less common in the surveyed literature, this modification is a known strategy in medicinal chemistry to alter a compound's pharmacokinetic profile and target interactions. Further exploration of S-alkylation on the thiol group could yield novel analogs with distinct biological profiles.

Comparative Biological Activity Data

The following tables summarize the biological activity of various pyridazine analogs. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Anticancer Activity of Pyridazinone Analogs

Compound ID Core Structure R (Substitution on 6-phenyl ring) Cell Line IC50 (µM)
Analog 1 6-phenyl-pyridazin-3(2H)-one 4-Cl HeLa 134 nM[4]
Analog 2 6-phenyl-pyridazin-3(2H)-one 4-CH3 Various 1.30 µM[4]
Analog 3 6-phenyl-pyridazin-3(2H)-one 4-H Various 7.15 µM[4]
Analog 4 6-(aryl)pyridazin-3(2H)-one 4-pyridyl (ethenyl linked) COX-2 15.56 nM[5]

| Analog 5 | 6-(aryl)pyridazin-3(2H)-one | 3,4-dimethoxyphenyl (ethenyl linked) | COX-2 | 19.77 nM[5] |

Table 2: Antimicrobial Activity of Pyridazine Analogs

Compound ID Core Structure R (Substitution) Bacterial Strain MIC (µg/mL)
Analog 6 Chloro-pyridazine derivative N/A E. coli 0.892-3.744[3]
Analog 7 Chloro-pyridazine derivative N/A P. aeruginosa 0.892-3.744[3]
Analog 8 Pyridazinone derivative Phenyl, Acetyl S. pyogen Good[6]
Analog 9 Pyridazinone derivative Phenyl, Acetyl E. coli Excellent[6]

| Analog 10 | Pyridazinone derivative | Various aryl groups | S. aureus (MRSA) | 3.74–8.92 µM[7] |

Visualizing SAR Workflow and Chemical Space

To understand the logical flow of a structure-activity relationship study and the general structure of the discussed analogs, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Start Lead Compound (e.g., 6-(4-Bromophenyl) pyridazine-3-thiol) Synth Synthesize Analogs (Vary R groups) Start->Synth Purify Purification & Characterization Synth->Purify Screen In Vitro Screening (e.g., MTT, MIC assays) Purify->Screen Data Collect Activity Data (IC50, MIC values) Screen->Data SAR Establish SAR Data->SAR Optimize Identify Optimized Lead SAR->Optimize NextGen Design Next-Gen Analogs Optimize->NextGen NextGen->Synth Iterative Refinement

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Caption: General chemical structure of 6-Aryl-Pyridazine analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are generalized protocols for key in vitro assays commonly cited in the evaluation of pyridazine analogs.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9]

  • Cell Seeding: Human cancer cell lines (e.g., A549, HeLa) are seeded into 96-well plates at a density of 1x10^5 cells per well in 1 mL of complete growth medium and incubated for 24 hours.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyridazine analogs. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.[10]

  • Incubation: The plates are incubated for 48 hours under standard cell culture conditions (37 °C, 5% CO2).[8][10]

  • MTT Addition: After incubation, 60 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[8] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 540 nm.[8][10]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[11]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

  • Preparation of Inoculum: Bacterial strains (e.g., E. coli, S. aureus) are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.[7]

  • Incubation: The plates are incubated at 37 °C for 18-24 hours.

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.[7] An indicator dye like alamarBlue can also be used, where a color change (e.g., from blue to pink) indicates bacterial growth.[7]

  • Standard Comparison: The results are often compared against a standard antibiotic such as Gentamycin or Chloramphenicol.[3][6]

References

Benchmarking the Synthetic Accessibility of 6-(4-Bromophenyl)pyridazine-3-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic accessibility of 6-(4-Bromophenyl)pyridazine-3-thiol, a molecule of interest in medicinal chemistry due to the prevalence of the pyridazine scaffold in bioactive compounds. The assessment is benchmarked against two structurally related alternatives: 6-(4-Chlorophenyl)-3-chloropyridazine and the commercially available 6-Phenyl-pyridazine-3-thiol. The comparison leverages estimated Synthetic Accessibility (SA) scores, retrosynthetic analysis, and detailed experimental protocols derived from established literature.

Comparative Analysis of Synthetic Accessibility

The synthetic accessibility of a molecule is a critical parameter in drug discovery and development, influencing the cost, time, and feasibility of synthesizing a compound for further study. In this guide, we evaluate the synthetic accessibility of our target compound and its benchmarks based on the complexity of their synthetic routes and the commercial availability of starting materials.

CompoundStructureSynthetic Steps (from commercial precursors)Estimated SA Score*Key Synthetic Challenges
This compound (Target) 3MediumMulti-step synthesis requiring purification at each stage. Use of phosphorus pentasulfide.
6-(4-Chlorophenyl)-3-chloropyridazine (Benchmark 1) 2Low-MediumTwo-step synthesis with commercially available starting materials. Use of phosphorus oxychloride.
6-Phenyl-pyridazine-3-thiol (Benchmark 2) 2LowCommercially available. Synthesis is straightforward from common starting materials.

*SA Score Estimation: Due to the unavailability of a public-facing computational tool, the Synthetic Accessibility (SA) score is estimated qualitatively (Low, Medium, High) based on the number of synthetic steps, the complexity of the reactions, and the commercial availability of the starting materials. A lower number of steps and readily available precursors correlate with a lower (more favorable) SA score.

Experimental Protocols

The following protocols are based on established synthetic methodologies for pyridazine derivatives.

Synthesis of this compound (Target Compound)

This synthesis is a three-step process starting from commercially available 4-bromobenzoyl chloride and succinic anhydride.

Step 1: Synthesis of 4-(4-bromobenzoyl)propanoic acid

  • To a solution of succinic anhydride (1.0 eq) in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃, 2.5 eq) portion-wise at 0 °C.

  • Add 4-bromobenzoyl chloride (1.0 eq) dropwise to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to yield 4-(4-bromobenzoyl)propanoic acid.

Step 2: Synthesis of 6-(4-Bromophenyl)pyridazin-3(2H)-one

  • Dissolve 4-(4-bromobenzoyl)propanoic acid (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) and reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain 6-(4-Bromophenyl)pyridazin-3(2H)-one.

Step 3: Synthesis of this compound

  • Suspend 6-(4-Bromophenyl)pyridazin-3(2H)-one (1.0 eq) in dry pyridine.

  • Add phosphorus pentasulfide (P₄S₁₀, 0.5 eq) portion-wise.

  • Reflux the mixture for 4-5 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield this compound.

Synthesis of 6-(4-Chlorophenyl)-3-chloropyridazine (Benchmark 1)

This two-step synthesis starts from the corresponding pyridazinone.

Step 1: Synthesis of 6-(4-Chlorophenyl)pyridazin-3(2H)-one

  • This intermediate is synthesized following the same procedure as for the bromo-analogue, starting from 4-chlorobenzoyl chloride and succinic anhydride.

Step 2: Synthesis of 6-(4-Chlorophenyl)-3-chloropyridazine

  • Reflux a mixture of 6-(4-Chlorophenyl)pyridazin-3(2H)-one (1.0 eq) in excess phosphorus oxychloride (POCl₃) for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain 6-(4-Chlorophenyl)-3-chloropyridazine.

Synthesis of 6-Phenyl-pyridazine-3-thiol (Benchmark 2)

While commercially available, a common synthetic route is provided for completeness.

Step 1: Synthesis of 6-Phenylpyridazin-3(2H)-one

  • Synthesized from 4-benzoylpropanoic acid and hydrazine hydrate, following the procedure described for the bromo-analogue.

Step 2: Synthesis of 6-Phenyl-pyridazine-3-thiol

  • Synthesized from 6-Phenylpyridazin-3(2H)-one and phosphorus pentasulfide, following the procedure described for the bromo-analogue.

Signaling Pathway and Experimental Workflow

Pyridazine derivatives have been identified as potent inhibitors of various kinases, including p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in the inflammatory response signaling cascade. The following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for assessing the synthetic accessibility of a novel compound.

p38_MAPK_pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, MEKKs) receptor->mapkkk mkk3_6 MKK3 / MKK6 mapkkk->mkk3_6 phosphorylates p38_mapk p38 MAPK mkk3_6->p38_mapk phosphorylates downstream_substrates Downstream Substrates (e.g., MK2, ATF2, MSK1) p38_mapk->downstream_substrates phosphorylates inflammatory_response Inflammatory Response (e.g., TNF-α, IL-6 production) downstream_substrates->inflammatory_response pyridazine_inhibitor Pyridazine Inhibitor (e.g., 6-Arylpyridazine) pyridazine_inhibitor->p38_mapk inhibits

Caption: p38 MAPK Signaling Pathway Inhibition by a Pyridazine Derivative.

synthetic_accessibility_workflow start Target Molecule Design retrosynthesis Retrosynthetic Analysis start->retrosynthesis sa_score Computational SA Score (e.g., SAScore, SCScore) retrosynthesis->sa_score literature_search Literature Precedent Search retrosynthesis->literature_search decision1 Feasible Route? sa_score->decision1 literature_search->decision1 synthesis Experimental Synthesis decision1->synthesis Yes redesign Redesign Molecule or Route decision1->redesign No characterization Characterization & Purification synthesis->characterization decision2 Successful Synthesis? characterization->decision2 accessible Synthetically Accessible decision2->accessible Yes decision2->redesign No

Caption: General Workflow for Synthetic Accessibility Assessment.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed in-silico examination of 6-(4-Bromophenyl)pyridazine-3-thiol and its structural analogs reveals key binding interactions and potential for drug development. This guide provides a comparative overview of their docking performance against various protein targets, supported by experimental data and detailed protocols.

Researchers in drug discovery are increasingly turning to pyridazine scaffolds due to their wide range of pharmacological activities. This guide focuses on the comparative molecular docking studies of this compound and related pyridazine derivatives. By analyzing their binding affinities and interaction patterns with various biological targets, we can gain valuable insights into their therapeutic potential. While direct comparative docking data for this compound is limited in publicly available literature, this guide synthesizes findings from studies on structurally similar compounds to provide a representative analysis.

Comparative Docking Performance of Pyridazine Derivatives

Compound Name/IDTarget Protein (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesReference
Pyridazin-3-one derivative 4f Tyrosinase (3NM8)-7.85Not Specified[1]
Pyridazin-3-one derivative 4h Tyrosinase (3NM8)-8.08Not Specified[1]
Pyrazole-pyridazine hybrid 5f Cyclooxygenase-2 (COX-2) (3LN1)Not Specified (IC50 = 1.50 µM)Not Specified[2]
Pyrazole-pyridazine hybrid 6e Cyclooxygenase-2 (COX-2) (3LN1)Not Specified (IC50 = 1.15 µM)Not Specified[2]
Pyrazole-pyridazine hybrid 6f Cyclooxygenase-2 (COX-2) (3LN1)Not Specified (IC50 = 1.15 µM)His90[3]
4-(4-bromophenyl)-thiazol-2-amine derivative p2 Topoisomerase II (1JIJ)Good Docking ScoreNot Specified[4]
4-(4-bromophenyl)-thiazol-2-amine derivative p4 Topoisomerase II (1JIJ)Good Docking ScoreNot Specified[4]
Pyridazine derivative 6b Cyclooxygenase-2 (COX-2)Not Specified (IC50 = 0.18 µM)His90[3]

Experimental and Computational Protocols

The methodologies employed in the cited studies form the basis for understanding the presented docking data. A generalized workflow is described below, followed by a more detailed breakdown of the key experimental protocols.

General Computational Docking Workflow

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ligand_prep Ligand Preparation (Energy Minimization) docking Molecular Docking (e.g., AutoDock, MOE) ligand_prep->docking protein_prep Protein Preparation (PDB, Remove Water, Add Hydrogens) protein_prep->docking scoring Scoring & Ranking (Binding Energy) docking->scoring interaction Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) scoring->interaction

Caption: A generalized workflow for computational molecular docking studies.

Key Experimental Protocols

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structures of the target proteins are typically obtained from the Protein Data Bank (PDB).

  • Preparation: The protein structures are prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning charges. This is often performed using software like the Molecular Operating Environment (MOE) or AutoDock Tools.

  • Ligand Structure: The 3D structures of the pyridazine derivatives are sketched using chemical drawing software and then optimized to their lowest energy conformation using computational methods like the MMFF94x force field.

2. Molecular Docking Simulation:

  • Software: Docking studies are commonly performed using software packages such as the Molecular Operating Environment (MOE) or AutoDock.[2][5]

  • Procedure: The prepared ligands are docked into the active site of the prepared protein. The docking protocol involves defining a binding site (often based on a co-crystallized ligand) and then allowing the software to explore various conformations and orientations of the ligand within that site.

  • Validation: To ensure the reliability of the docking protocol, a "self-docking" or "re-docking" experiment is often performed where the co-crystallized ligand is extracted and then docked back into the protein's active site. A low root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose indicates a valid docking setup.[2]

3. Analysis of Docking Results:

  • Binding Affinity: The binding affinity of the ligand to the protein is estimated using a scoring function, which typically provides a value in kcal/mol. A more negative value indicates a stronger binding affinity.

  • Interaction Analysis: The interactions between the docked ligand and the amino acid residues of the protein's active site are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding. This analysis is crucial for understanding the structure-activity relationship (SAR).

Signaling Pathway Implication: COX-2 Inhibition

Several of the analyzed pyridazine derivatives show potent inhibitory activity against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. The diagram below illustrates the signaling pathway and the point of inhibition by these compounds.

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Inhibitor Pyridazine Derivatives Inhibitor->COX2

References

Safety Operating Guide

Proper Disposal Procedures for 6-(4-Bromophenyl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides detailed procedural guidance for the safe disposal of 6-(4-Bromophenyl)pyridazine-3-thiol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks associated with this chemical's handling and disposal.

Immediate Safety and Hazard Identification

Key Hazards:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[1]

  • Irritation: Likely to cause skin and serious eye irritation.[1]

  • Environmental Hazard: As a halogenated organic compound, it is persistent and harmful to aquatic life.

  • Reactivity: Thiols can react with oxidizing agents.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[2]

Quantitative Data Summary

The following table summarizes key information derived from similar chemical structures and general chemical safety principles.

ParameterValue/InformationSource/Justification
Molecular Formula C₁₀H₇BrN₂S[3]
Molecular Weight 267.15 g/mol [3]
Physical State Solid (Assumed)Based on similar compounds
Hazard Class (Assumed) Acute Toxicity (Oral, Category 4), Skin Irritant (Category 2), Eye Irritant (Category 2A)Based on analogous compounds[1]
Disposal Category Halogenated Organic WastePresence of Bromine[2]

Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in accordance with institutional and local environmental regulations. The following is a general experimental protocol for its safe disposal.

Materials:

  • Designated, labeled "Halogenated Organic Waste" container.

  • Appropriate PPE (gloves, goggles, lab coat).

  • Chemical fume hood.

  • Spill control materials (e.g., absorbent pads).

Procedure:

  • Segregation: All waste containing this compound, including contaminated labware (e.g., pipette tips, weighing paper), must be segregated from general and other chemical waste streams.

  • Container Labeling: The "Halogenated Organic Waste" container must be clearly labeled with the chemical name, "this compound," and the appropriate hazard symbols.

  • Waste Collection (Solid):

    • Carefully transfer solid this compound waste into the designated halogenated organic waste container.

    • Avoid creating dust. If the compound is a fine powder, handle it with extra caution within a fume hood.

  • Waste Collection (Solutions):

    • If this compound is in a solvent, pour the solution directly into the liquid halogenated organic waste container.

    • Do not mix with non-halogenated waste.

  • Rinsing Contaminated Glassware:

    • Rinse any glassware that has come into contact with the compound with a small amount of an appropriate organic solvent (e.g., acetone, ethanol).

    • Pour the rinsate into the designated halogenated organic waste container.

    • After this initial rinse, the glassware can be washed according to standard laboratory procedures.

  • Final Disposal:

    • Once the waste container is full (typically no more than 90% capacity), securely seal it.[4]

    • Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

    • NEVER pour this compound or solutions containing it down the drain.[2]

Decontamination of Spills:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.

  • Absorb: Cover the spill with a chemical absorbent material.

  • Collect: Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container.

  • Decontaminate: Clean the spill area with soap and water. Dispose of all cleaning materials as halogenated organic waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Identify Waste: This compound is_solid Is the waste solid or on a solid medium? start->is_solid is_liquid Is the waste a liquid solution? start->is_liquid is_glassware Is it contaminated glassware? start->is_glassware collect_solid Collect in 'Halogenated Organic Solid Waste' is_solid->collect_solid Yes collect_liquid Collect in 'Halogenated Organic Liquid Waste' is_liquid->collect_liquid Yes rinse_glassware Rinse with solvent is_glassware->rinse_glassware Yes final_disposal Seal container and contact Environmental Health & Safety for disposal. collect_solid->final_disposal collect_liquid->final_disposal collect_rinsate Collect rinsate in 'Halogenated Organic Liquid Waste' rinse_glassware->collect_rinsate wash_glassware Wash glassware normally collect_rinsate->wash_glassware

Caption: Disposal workflow for this compound.

This comprehensive guide ensures that the disposal of this compound is managed safely and responsibly, fostering a secure laboratory environment.

References

Personal protective equipment for handling 6-(4-Bromophenyl)pyridazine-3-thiol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 6-(4-Bromophenyl)pyridazine-3-thiol in a laboratory setting. The following procedures are based on general safety protocols for handling chemicals with unknown toxicity and data from structurally similar compounds. A thorough risk assessment should be conducted prior to handling this compound.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below.

PropertyValue
Molecular Formula C₁₀H₇BrN₂S[1][2]
Molecular Weight 267.145 g/mol [1]
Purity Not specified
Appearance Not specified
Solubility Not specified
Boiling Point Not specified
Melting Point Not specified

Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, a cautious approach to personal protective equipment is mandatory. The following PPE should be worn at all times when handling this compound.

1. Eye and Face Protection:

  • Chemical Splash Goggles: Must be worn at all times to protect against splashes. Standard safety glasses are not sufficient.

  • Face Shield: A face shield must be worn in addition to chemical splash goggles when there is a significant risk of splashing, such as during transfers of large quantities or when heating the substance.[3]

2. Skin and Body Protection:

  • Flame-Resistant Laboratory Coat: A flame-resistant lab coat is required to protect against splashes and potential ignition sources.

  • Chemical-Resistant Gloves: Due to the unknown skin permeability and toxicity, double gloving is recommended. A flexible laminate glove (e.g., Silver Shield®) should be worn as an inner layer, with a heavy-duty, chemically resistant outer glove (e.g., nitrile or neoprene).[3]

  • Full-Length Pants and Closed-Toe Shoes: No exposed skin on the legs or feet is permitted in the laboratory.

3. Respiratory Protection:

  • Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.

  • Respirator: If there is a potential for the compound to become airborne outside of a fume hood, a NIOSH/MSHA approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical to ensure safety. The following diagram and steps outline the recommended procedure for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Proceed to Handling prep_spill Prepare Spill Kit prep_hood->prep_spill Proceed to Handling handle_weigh Weigh Compound in Fume Hood prep_spill->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment handle_transfer->handle_reaction clean_decontaminate Decontaminate Glassware & Surfaces handle_reaction->clean_decontaminate Experiment Complete clean_waste Segregate & Label Waste clean_decontaminate->clean_waste clean_dispose Dispose of Waste via Approved Channels clean_waste->clean_dispose clean_ppe Doff PPE Correctly clean_dispose->clean_ppe

Safe handling and disposal workflow.

Experimental Protocol:

  • Preparation:

    • Put on all required PPE as detailed above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Have a spill kit readily available that is appropriate for halogenated organic compounds.

  • Handling:

    • Conduct all manipulations of the solid compound within the fume hood.

    • Use caution to avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[4]

  • Accidental Release Measures:

    • In case of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).

    • Place the contaminated material into a suitable, labeled container for disposal.

    • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.

Waste Segregation and Disposal:

  • Solid Waste: All solid waste contaminated with this compound, including used weighing paper, contaminated gloves, and absorbent materials from spills, must be collected in a clearly labeled, sealed container. The label should include the chemical name and hazard warnings.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.

The following diagram illustrates the decision-making process for waste disposal.

Disposal Decision Tree for this compound start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in labeled solid waste container is_solid->solid_waste Solid liquid_waste Collect in labeled liquid waste container is_solid->liquid_waste Liquid is_contaminated Are there contaminated sharps? solid_waste->is_contaminated liquid_waste->is_contaminated sharps_container Dispose in sharps container is_contaminated->sharps_container Yes final_disposal Dispose through institutional hazardous waste program is_contaminated->final_disposal No sharps_container->final_disposal

Waste disposal decision-making process.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.